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  • Product: 1,3-Dioxa-8-azaspiro[4.5]decan-2-one
  • CAS: 1227465-63-5

Core Science & Biosynthesis

Foundational

1,3-dioxa-8-azaspiro[4.5]decan-2-one structural properties and characterization

An In-depth Technical Guide to 1,3-dioxa-8-azaspiro[4.5]decan-2-one: Structural Properties, Synthesis, and Characterization Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1,3-dioxa-8-azaspiro[4.5]decan-2-one: Structural Properties, Synthesis, and Characterization

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount for the discovery of new therapeutic agents. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as particularly valuable frameworks. Their rigid, well-defined conformational structures allow for precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions.

This guide focuses on 1,3-dioxa-8-azaspiro[4.5]decan-2-one , a heterocyclic spiro-compound featuring a piperidine ring fused to a 1,3-dioxolan-2-one (cyclic carbonate) moiety. This scaffold is a key building block in the synthesis of complex molecules targeting a range of biological pathways. Derivatives of related azaspiro[4.5]decane systems have shown significant potential, acting as σ1 receptor ligands for tumor imaging, CCR5 antagonists for HIV-1 entry inhibition, and selective agonists for opioid receptors.[1][2][3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the structural properties, a logical synthetic pathway, and detailed characterization methodologies for this important chemical entity.

Part 1: Core Structural & Physicochemical Properties

The unique architecture of 1,3-dioxa-8-azaspiro[4.5]decan-2-one imparts specific chemical characteristics that are foundational to its utility in synthesis.

Molecular Structure

The molecule's core is the spiro C5 carbon, which serves as the junction for both the piperidine and the dioxolanone rings. The piperidine ring typically adopts a stable chair conformation to minimize steric strain, while the five-membered dioxolanone ring is nearly planar.

Caption: Core structure of 1,3-dioxa-8-azaspiro[4.5]decan-2-one.

Physicochemical Data Summary
PropertyValueSource/Method
Molecular Formula C₇H₁₁NO₃Calculated
Molecular Weight 157.17 g/mol Calculated
IUPAC Name 1,3-dioxa-8-azaspiro[4.5]decan-2-oneIUPAC Nomenclature
CAS Number 185639-93-2 (HCl salt)NextSDS[5]
Topological Polar Surface Area 55.7 ŲCalculated
Hydrogen Bond Donors 1 (Piperidine N-H)Calculated
Hydrogen Bond Acceptors 3 (2x Carbonyl O, 1x Ether O)Calculated
LogP (Predicted) -0.5 to -0.8Various Models[6]

Part 2: A Representative Synthetic Pathway

While multiple synthetic routes may exist, a logical and efficient approach involves the construction of a key piperidine intermediate followed by a cyclization step to form the dioxolanone ring. This strategy leverages commercially available starting materials and employs well-established, high-yielding reactions.

Synthetic Workflow Overview

The proposed synthesis proceeds in three main stages:

  • Formation of a Key Precursor : Synthesis of N-Boc-4-(aminomethyl)-4-hydroxypiperidine from N-Boc-4-piperidone.

  • Cyclization : Reaction of the amino alcohol precursor with a phosgene equivalent to form the spirocyclic carbonate.

  • Deprotection : Removal of the Boc protecting group to yield the final product, often as a hydrochloride salt for improved stability and handling.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example, and optimization of conditions may be necessary.

Step 1: Synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (Intermediate C)

  • Rationale: This step introduces the necessary hydroxymethyl and amino functionalities at the C4 position of the piperidine ring, which are essential for the subsequent cyclization. Starting from the commercially available N-Boc-4-piperidone is a common strategy.[7] A multi-step process involving, for instance, a Strecker reaction followed by nitrile reduction, would yield the desired 4-amino-4-carboxypiperidine derivative, which can then be reduced to the amino alcohol.

Step 2: Synthesis of tert-butyl 2-oxo-1,3-dioxa-8-azaspiro[4.5]decane-8-carboxylate (Protected Spirocycle E)

  • Causality: This is the key ring-forming step. The amino alcohol intermediate possesses nucleophilic hydroxyl and amino groups that can react with an electrophilic carbonyl source to form a cyclic structure. Using a phosgene equivalent like 1,1'-Carbonyldiimidazole (CDI) is often preferred over phosgene gas due to safety and ease of handling. CDI acts as a carbonyl bridge, first reacting with one functional group (e.g., the alcohol) to form an activated intermediate, which then undergoes intramolecular cyclization with the second functional group (the amine) to form the stable five-membered dioxolanone ring.

  • Protocol:

    • Dissolve the amino alcohol intermediate (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected spirocycle.

Step 3: Synthesis of 1,3-dioxa-8-azaspiro[4.5]decan-2-one (Final Product G)

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines but can be cleanly removed under acidic conditions.[8] This final step unmasks the piperidine nitrogen, yielding the target compound, which is often isolated as a hydrochloride salt to improve its crystallinity and shelf-life.

  • Protocol:

    • Dissolve the purified, Boc-protected spirocycle (1.0 eq) in a minimal amount of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Add a solution of HCl in 1,4-dioxane (4M, 5-10 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate often forms during this time.

    • Monitor the deprotection by TLC until the starting material is fully consumed.

    • Filter the resulting solid, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain the final product as its hydrochloride salt.

Part 3: Comprehensive Characterization & Data Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure in solution.[9][10]

  • ¹H NMR Spectroscopy: Provides information on the proton environment.

    • Expected Signals: Protons on the piperidine ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The CH₂ protons adjacent to the piperidine nitrogen (C7, C9) and the CH₂ protons of the dioxolanone ring (C4) will be deshielded and appear further downfield. The N-H proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon environments.

    • Expected Signals: The carbonyl carbon (C2) of the cyclic carbonate is highly deshielded and expected in the δ 155-165 ppm region. The spiro carbon (C5) is a quaternary carbon and will have a characteristic shift, typically in the δ 70-90 ppm range.[11] Other aliphatic carbons of the piperidine and dioxolanone rings will appear in the δ 25-65 ppm range.

  • Experimental Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the HCl salt).

    • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data using appropriate software to assign all proton and carbon signals, confirming the connectivity and overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9]

  • Diagnostic Peaks: The most prominent feature will be a very strong and sharp absorption band for the carbonate carbonyl (C=O) stretch, expected in the range of 1750-1800 cm⁻¹ . The high frequency is characteristic of five-membered cyclic carbonates due to ring strain. An N-H stretching band for the secondary amine of the piperidine ring will be observed around 3300-3500 cm⁻¹ . C-O stretching bands for the carbonate ester linkages will appear in the 1000-1300 cm⁻¹ region.

  • Experimental Protocol:

    • Prepare a sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺. For 1,3-dioxa-8-azaspiro[4.5]decan-2-one (C₇H₁₁NO₃), the expected m/z for the [M+H]⁺ ion would be approximately 158.076 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Expected Characterization Data Summary
TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)Multiplets at ~1.5-3.5 ppm (piperidine CH₂); Singlet (broad) for N-H; Deshielded CH₂ adjacent to O/N.
¹³C NMR Chemical Shift (δ)~155-165 ppm (C=O); ~70-90 ppm (Spiro C); ~25-65 ppm (Aliphatic C's).
IR Spectroscopy Wavenumber (cm⁻¹)1750-1800 (strong, C=O stretch) ; 3300-3500 (N-H stretch); 1000-1300 (C-O stretch).
Mass Spec (ESI-MS) m/z[M+H]⁺ ≈ 158.076 for C₇H₁₂NO₃⁺.
X-ray Crystallography -Provides definitive 3D structure, bond lengths, and angles if suitable crystals can be obtained.

Conclusion

1,3-dioxa-8-azaspiro[4.5]decan-2-one represents a valuable and structurally intriguing building block for drug discovery and organic synthesis. Its rigid spirocyclic framework offers a distinct advantage for creating conformationally constrained molecules. Understanding its core properties, a logical synthetic approach, and the application of standard characterization techniques are essential for its effective utilization. The protocols and expected data outlined in this guide provide a robust framework for scientists to synthesize, verify, and apply this versatile chemical scaffold in their research endeavors.

References

  • PubChem. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. Available at: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available at: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]

  • NextSDS. 1,3-dioxa-8-azaspiro[4.5]decan-2-one(SALTDATA: HCl). Available at: [Link]

  • Google Patents. CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product.
  • Green Chemistry (RSC Publishing). Modular synthesis of spirocyclic carbonates: unravelling the synergistic interplay of electronic and electrostatic sites on phenolic catalyst. Available at: [Link]

  • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]

  • PubMed. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available at: [Link]

  • ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Available at: [Link]

  • PMC. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available at: [Link]

  • IRIS. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Arkat USA. A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. Available at: [Link]

  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Available at: [Link]

  • PubChem. 1,8-Dioxa-2-azaspiro[4.5]decan-3-one. Available at: [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one Hydrochloride

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary In the contemporary landscape of medicinal chemistry, the "escape from flatland" paradigm has driven the widespread adoption of spirocy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

In the contemporary landscape of medicinal chemistry, the "escape from flatland" paradigm has driven the widespread adoption of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule, drug developers can significantly improve aqueous solubility, reduce off-target promiscuity, and enhance the three-dimensional (3D) topology required to engage complex binding pockets, such as those in G-protein coupled receptors (GPCRs)[2, 3].

1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS: 1609400-64-7) is a highly versatile, privileged building block that perfectly embodies this design philosophy. It combines a rigid piperidine core with a spiro-fused cyclic carbonate. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its implementation in drug discovery workflows.

Structural & Physicochemical Profiling

The dual nature of 1,3-dioxa-8-azaspiro[4.5]decan-2-one makes it a unique intermediate. The piperidine nitrogen serves as a primary vector for diversification (via alkylation, acylation, or reductive amination), while the cyclic carbonate acts either as a rigid hydrogen-bond acceptor in a final pharmacophore or as a reactive electrophilic center for subsequent ring-opening functionalization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the hydrochloride salt [1]:

PropertyValue / Description
Chemical Name 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride
CAS Number 1609400-64-7
Molecular Formula C₇H₁₁NO₃ · HCl
Molecular Weight 193.63 g/mol
Fsp³ (Core Scaffold) 0.86 (High 3D character)
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, DMSO, and Methanol; Insoluble in non-polar organics
Storage Conditions Desiccated at 2–8°C (Moisture sensitive over prolonged periods)

Causality Insight: The compound is strictly supplied and handled as a hydrochloride salt rather than a free base. If left as a free base, the nucleophilic secondary amine of one molecule would inevitably attack the electrophilic cyclic carbonate of another, leading to rapid intermolecular aminolysis and oligomerization. The HCl salt completely sequesters the amine's lone pair, ensuring the long-term shelf stability of the spirocyclic carbonate.

Mechanistic Synthesis & Causality

The de novo construction of the 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold relies on a highly controlled, four-step sequence starting from commercially available 1-Boc-4-piperidone. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over alternatives:

  • Corey-Chaykovsky Epoxidation: 1-Boc-4-piperidone is reacted with trimethylsulfoxonium iodide (TMSI) and NaH. Why not a Wittig olefination? The Wittig reaction yields an exocyclic double bond that requires subsequent dihydroxylation (e.g., toxic OsO₄). The Corey-Chaykovsky reaction directly installs the necessary spiro-epoxide in a single, atom-economical step.

  • Hydrolytic Ring Opening: The spiro-epoxide is opened under mild aqueous acidic conditions to yield 1-Boc-4-(hydroxymethyl)piperidin-4-ol (a 1,2-diol).

  • Cyclic Carbonate Condensation: The diol is treated with triphosgene or 1,1'-Carbonyldiimidazole (CDI). Why CDI? While triphosgene offers rapid conversion, CDI is often preferred in scale-up environments due to its self-indicating nature (CO₂ evolution) and significantly lower toxicity profile.

  • Acidic Cleavage: The Boc group is removed to yield the final target.

Pathway N1 1-Boc-4-piperidone (Starting Material) N2 Corey-Chaykovsky Epoxidation (TMSI, NaH) N1->N2 N3 Spiro-Epoxide Intermediate N2->N3 N4 Aqueous Hydrolysis (H2O, H+) N3->N4 N5 1,2-Diol Intermediate N4->N5 N6 Carbonate Condensation (Triphosgene or CDI) N5->N6 N7 Boc-Protected Spirocycle N6->N7 N8 Acidic Cleavage (4M HCl in Dioxane) N7->N8 N9 1,3-dioxa-8-azaspiro[4.5]decan-2-one HCl N8->N9

Figure 1: Step-by-step synthetic workflow for 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride.

Experimental Protocol: Self-Validating Workflow

The final deprotection step (N7 to N9) is the most critical for isolating the compound without degrading the moisture-sensitive carbonate. The following protocol is designed as a self-validating system , providing the chemist with real-time physical feedback to confirm reaction success without relying solely on downstream LC-MS.

Step-by-Step Methodology: Boc-Deprotection and Salt Formation

Objective: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group while preserving the cyclic carbonate and preventing intermolecular aminolysis.

Reagents:

  • tert-Butyl 2-oxo-1,3-dioxa-8-azaspiro[4.5]decane-8-carboxylate (10 mmol)

  • Anhydrous Dichloromethane (DCM, 20 mL)

  • 4M HCl in anhydrous Dioxane (25 mL, 100 mmol)

  • Anhydrous Diethyl Ether (50 mL)

Procedure:

  • Preparation: Dissolve the Boc-protected spirocycle in anhydrous DCM under an inert argon atmosphere. Causality: Strict anhydrous conditions are required to prevent the HCl-catalyzed hydrolysis of the cyclic carbonate into a diol.

  • Acidification: Cool the reaction vessel to 0 °C. Dropwise, add the 4M HCl in dioxane.

    • Self-Validation Checkpoint 1: The immediate evolution of gas (isobutylene) serves as visual confirmation that the acidic cleavage of the Boc group has initiated.

  • Propagation: Remove the ice bath and stir at ambient temperature for 2 hours.

  • Monitoring (TLC): Monitor completion via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation Checkpoint 2: Because the target molecule lacks a UV chromophore, standard UV visualization will fail. The TLC plate must be stained with Ninhydrin and heated. The appearance of a deep purple spot at the baseline (R_f ≈ 0.0) definitively confirms the presence of the liberated secondary amine.

  • Isolation: Concentrate the mixture under reduced pressure. Do not exceed 35 °C to maintain the structural integrity of the carbonate.

  • Precipitation: Triturate the resulting crude viscous oil with cold, anhydrous diethyl ether.

    • Self-Validation Checkpoint 3: The product will rapidly crash out as a highly crystalline white solid. This precipitation is the ultimate self-validating endpoint, confirming successful HCl salt formation and the removal of residual dioxane/isobutylene.

  • Collection: Filter the solid rapidly under a nitrogen blanket, wash with cold ether (2 x 10 mL), and dry under high vacuum.

Applications in Medicinal Chemistry

Once synthesized, the 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold is utilized in two primary modalities within drug discovery [4]:

  • As a Rigid 3D Pharmacophore: The secondary amine is functionalized (e.g., via Buchwald-Hartwig cross-coupling with aryl halides or amide coupling) to build the main body of the drug. The cyclic carbonate is left intact to act as a rigid, highly polar hydrogen-bond acceptor that can interact with specific residues in a GPCR binding pocket.

  • As a Reactive Intermediate: The cyclic carbonate can be subjected to nucleophilic attack by primary amines. This ring-opening reaction generates a tertiary alcohol at the C4 position of the piperidine, alongside a carbamate linkage. This is a highly efficient way to synthesize complex, densely functionalized tertiary alcohols that are otherwise difficult to access via standard Grignard additions.

References

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. "Strategies for the synthesis of spiropiperidines – a review of the last 10 years". Organic & Biomolecular Chemistry (2018). URL: [Link]

  • Fidanze, S. et al. "Electrophile-Induced Dearomatizing Spirocyclization of N-Arylisonicotinamides: A Route to Spirocyclic Piperidines". Organic Letters (2008). URL: [Link]

  • RSC Chemical Science. "Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution". Chemical Science (2024). URL: [Link]

Foundational

The Strategic Role of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one in Modern Medicinal Chemistry and Drug Discovery

Executive Summary The paradigm of modern drug discovery has shifted significantly toward increasing the three-dimensional (3D) character of lead compounds. The "escape from flatland" hypothesis posits that higher fractio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has shifted significantly toward increasing the three-dimensional (3D) character of lead compounds. The "escape from flatland" hypothesis posits that higher fractions of sp3-hybridized carbons (Fsp3) correlate with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better metabolic profiles. Within this context, 1,3-dioxa-8-azaspiro[4.5]decan-2-one has emerged as a highly versatile, spirocyclic building block[1]. This technical guide provides an in-depth analysis of its structural properties, mechanistic utility, and step-by-step experimental protocols for its integration into drug discovery workflows.

Structural and Physiochemical Profiling

1,3-dioxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound consisting of a piperidine ring spiro-fused at the C4 position to a 1,3-dioxolan-2-one (cyclic carbonate) ring.

  • Conformational Rigidity : The spiro fusion locks the piperidine ring into a defined chair conformation, projecting the cyclic carbonate orthogonally. This spatial arrangement is ideal for probing deep, narrow binding pockets in target proteins, such as G-protein coupled receptors (GPCRs) and kinases.

  • Physiochemical Advantages : Replacing a flat aromatic ring (e.g., phenyl or pyridine) with this spirocycle drastically alters the physiochemical profile. The cyclic carbonate acts as a strong hydrogen bond acceptor, while the basic piperidine nitrogen can be functionalized or left to form salt bridges.

Data Presentation: Comparative Physiochemical Impact

Table 1: Quantitative comparison of scaffold hopping from flat aromatics to spirocyclic cores.

PropertyFlat Aromatic Scaffold (e.g., Phenylpiperazine)Spirocyclic Scaffold (1,3-dioxa-8-azaspiro[4.5]decan-2-one)Mechanistic Rationale
Typical Fsp3 Fraction 0.15 - 0.300.75 - 0.90Increased 3D geometry reduces π-π stacking-driven aggregation.
Aqueous Solubility (LogS) -4.5 to -6.0 (Poor)-2.0 to -3.5 (Excellent)Disruption of crystal lattice packing energy; high polarity of carbonate.
Lipophilicity (LogP) 3.5 - 5.01.0 - 2.5Replacement of lipophilic aromatic carbons with oxygen-rich polar functional groups.
Metabolic Clearance (CLint) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Lack of easily abstractable benzylic/allylic protons prevents rapid CYP450 oxidation.

Mechanistic Utility in Synthetic Workflows

The dual functionality of 1,3-dioxa-8-azaspiro[4.5]decan-2-one makes it an exceptional electrophilic and nucleophilic hub for library generation.

  • N8-Derivatization (Nucleophilic Hub) : The secondary amine at the 8-position is primed for standard derivatization. It can undergo reductive amination with aldehydes, SN2 alkylation with alkyl halides, or Buchwald-Hartwig cross-coupling with aryl halides. Functionalizing the nitrogen allows the spirocycle to act as a core scaffold or a solubilizing appendage.

  • Carbonate Ring-Opening (Electrophilic Hub) : The cyclic carbonate is susceptible to nucleophilic attack. When reacted with primary or secondary amines, the ring opens to form a thermodynamically stable carbamate, simultaneously revealing a tertiary alcohol at the original spiro carbon. This is a powerful method for generating highly functionalized, dense arrays of hydrogen-bond donors and acceptors.

SyntheticPathways Core 1,3-Dioxa-8-azaspiro[4.5]decan-2-one (Core Scaffold) N_Func N8-Functionalization (Amide/Alkyl/Aryl) Core->N_Func Electrophiles/Catalysis Ring_Open Carbonate Ring-Opening (Carbamate Formation) Core->Ring_Open Nucleophiles (Amines) Decarb Decarboxylation (Diol Formation) Core->Decarb Hydrolysis (Base/Acid)

Synthetic versatility of 1,3-dioxa-8-azaspiro[4.5]decan-2-one in drug design.

Application in Target-Oriented Drug Discovery

The compound is frequently utilized in the synthesis of complex therapeutic agents, particularly where rigid spatial geometries are required[2]. In the development of Central Nervous System (CNS) active compounds, the spirocyclic core provides the necessary lipophilicity balance to cross the blood-brain barrier (BBB) while avoiding the P-glycoprotein (P-gp) efflux pumps often triggered by overly lipophilic flat aromatics.

Furthermore, it serves as a critical building block in the synthesis of quinoline-based and benzimidazole-based therapeutics[3][4]. In these systems, the spirocycle is appended to the primary pharmacophore to enhance the overall pharmacokinetic profile of the drug candidate, acting as a structural shock-absorber that improves target residence time.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each step is designed with built-in causality to maximize yield and purity.

Protocol 1: Synthesis of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one from 4-Hydroxy-4-(hydroxymethyl)piperidine
  • Objective : Construct the spiro-carbonate core scaffold with high atom economy and safety.

  • Rationale : Triphosgene is selected over phosgene gas due to its solid state, which allows for precise stoichiometric control and significantly reduces inhalation hazards, ensuring a self-validating and safe scale-up process.

  • Preparation : Dissolve 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add pyridine (3.0 eq) to act as an acid scavenger. Causality: Pyridine neutralizes the HCl generated during the reaction, preventing the premature deprotection of the Boc group and subsequent polymerization.

  • Carbonylation : Cool the mixture to 0 °C. Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise over 30 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ninhydrin stain).

  • Workup : Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate in vacuo.

  • Deprotection : Treat the resulting Boc-protected spirocycle with 4M HCl in dioxane for 2 hours at room temperature to yield 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride as a white precipitate[1].

Protocol 2: Nucleophilic Ring-Opening to Form Hydroxy-Carbamates
  • Objective : Utilize the cyclic carbonate as an electrophilic hub to generate dense hydrogen-bonding arrays.

  • Rationale : The cyclic carbonate is highly strained. Using DMAP as a nucleophilic catalyst activates the carbonyl carbon, lowering the activation energy barrier for primary amine attack, ensuring complete conversion without the need for harsh, degrading temperatures.

  • Setup : Dissolve 1,3-dioxa-8-azaspiro[4.5]decan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Nucleophile Addition : Add a primary amine (e.g., benzylamine, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Heating : Reflux the mixture at 65 °C for 12 hours under nitrogen.

  • Purification : Concentrate the solvent in vacuo and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the tertiary alcohol-bearing carbamate.

Systems Biology & Pharmacokinetic Impact

The integration of 1,3-dioxa-8-azaspiro[4.5]decan-2-one into a drug scaffold fundamentally alters its interaction with biological systems. By increasing the Fsp3 fraction, the molecule gains a more globular shape. This reduces the desolvation energy required for the molecule to pass through lipid bilayers, thereby enhancing oral bioavailability. Furthermore, the lack of planar surfaces reduces off-target intercalation with DNA or flat hydrophobic pockets in unintended kinase targets, thereby improving the safety profile and reducing clinical attrition rates.

PKOptimization Flat Flat Aromatic Scaffold (High lipophilicity, poor solubility) Spiro Spirocyclic Core Insertion (1,3-dioxa-8-azaspiro[4.5]decan-2-one) Flat->Spiro Scaffold Hopping Fsp3 Increased Fsp3 Fraction (Enhanced 3D geometry) Spiro->Fsp3 Structural Shift PK Improved PK Profile (Higher LogS, lower clearance) Fsp3->PK Biological Outcome

Scaffold hopping from flat aromatics to spirocycles for PK optimization.

References

  • Google Patents. "EP0412820B1 - 2-Oxo-1-oxa-8-azaspiro[4,5] decane derivatives".

Sources

Exploratory

An In-Depth Technical Guide to In Silico Molecular Docking of 1,3-dioxa-8-azaspiro[4.5]decan-2-one: A Framework for Target Identification and Interaction Analysis

Section 1: Foundational Overview The Emergence of Spirocyclic Scaffolds in Drug Discovery The 1,3-dioxa-8-azaspiro[4.5]decan-2-one core represents a class of spirocyclic compounds, which are characterized by two rings co...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Foundational Overview

The Emergence of Spirocyclic Scaffolds in Drug Discovery

The 1,3-dioxa-8-azaspiro[4.5]decan-2-one core represents a class of spirocyclic compounds, which are characterized by two rings connected by a single common atom. In medicinal chemistry, such scaffolds are of profound interest. Their inherent three-dimensionality allows them to explore chemical space in ways that traditional flat, aromatic compounds cannot, potentially leading to novel interactions with biological targets.[1] Spirocycles offer a unique balance of conformational rigidity and flexibility, which can enhance binding affinity and selectivity for target proteins.[1] The diverse biological activities associated with related azaspiro[4.5]decane structures—ranging from anticancer and anti-inflammatory to anticonvulsant effects—underscore the therapeutic potential of this chemical family, making it a compelling subject for computational exploration.[2][3][4]

Molecular Docking: A Pillar of Structure-Based Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][6] This in silico method is fundamental to modern drug discovery, enabling researchers to screen vast virtual libraries of compounds against a specific protein target, thereby reducing the time and cost associated with experimental high-throughput screening.[7][8] The primary goals of molecular docking are to predict the binding mode (pose) and estimate the binding affinity of a ligand-receptor complex, providing critical insights that guide the design of more potent and selective drug candidates.[5][9]

Section 2: Core Principles of Molecular Docking

The success of any molecular docking experiment hinges on two critical components: a robust search algorithm and an accurate scoring function.[6]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. They generate a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Functions: Once a pose is generated, a scoring function is used to estimate its binding affinity. These functions are mathematical models that calculate a score, typically representing the free energy of binding (ΔG) in kcal/mol. A more negative score generally indicates a more favorable binding interaction.[10]

cluster_Docking Molecular Docking Engine SA Search Algorithm Pose Generated Pose (3D Coordinates) SA->Pose Generates SF Scoring Function Score Binding Affinity (e.g., -8.5 kcal/mol) SF->Score Calculates Pose->SF Evaluates Rank Ranked Poses Score->Rank Ranks

Caption: The interplay between search algorithms and scoring functions in molecular docking.

Section 3: A Validated Workflow for Docking Studies

This section outlines a comprehensive, self-validating workflow for conducting molecular docking studies on 1,3-dioxa-8-azaspiro[4.5]decan-2-one. We will use AutoDock Vina, a widely-used open-source docking program, as our primary tool.[11]

TID 1. Target Identification RP 3. Receptor Preparation TID->RP LP 2. Ligand Preparation Dock 4. Molecular Docking (AutoDock Vina) LP->Dock RP->Dock Val 5. Validation (Re-docking) Dock->Val Val->Dock Refine Parameters Analysis 6. Post-Docking Analysis Val->Analysis MD 7. Further Steps (e.g., MD Simulation) Analysis->MD

Caption: A comprehensive workflow for a molecular docking study.

Strategy for Target Identification

Since the specific biological target for 1,3-dioxa-8-azaspiro[4.5]decan-2-one is not well-established, a rational strategy for target selection is required. This is a critical step, as the biological relevance of the docking results depends entirely on the choice of an appropriate protein target.

Start Start: Novel Compound (1,3-dioxa-8-azaspiro[4.5]decan-2-one) Lit Literature Search: Bioactivity of related spirocyclic scaffolds Start->Lit DB Database Search: (e.g., PubChem, ChEMBL) for analogous structures Start->DB Fam Identify Potential Target Families (e.g., Kinases, GPCRs, Helicases) Lit->Fam DB->Fam PDB Select Specific Protein with High-Quality Crystal Structure (from PDB) Fam->PDB End Proceed to Receptor Preparation PDB->End

Caption: A logical workflow for identifying potential protein targets.

Based on recent literature, spiro-compounds have shown activity against novel targets. For instance, a spirocycle acrylamide was identified as a covalent degrader of the TFIIH helicase ERCC3, and other derivatives have been developed as σ1 receptor ligands for tumor imaging.[12][13] For this guide, we will proceed with a hypothetical target, the ERCC3 helicase , to illustrate the protocol.

Protocol: Ligand Preparation

The ligand must be converted into a 3D structure with appropriate chemical properties for the docking software.

Causality: The docking algorithm requires a 3D representation of the ligand with defined rotatable bonds to explore different conformations. Energy minimization ensures that the starting conformation is chemically reasonable and not in a high-energy, unlikely state. The PDBQT format is required by AutoDock Vina as it contains atomic coordinates, partial charges, and information about torsional flexibility.[14]

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the structure of 1,3-dioxa-8-azaspiro[4.5]decan-2-one in a chemical drawing tool (e.g., ChemDraw) or find it on PubChem.

  • Generate 3D Coordinates: Use a program like Avogadro or the online SMILES converter to generate a 3D structure from the 2D representation. Save this as an SDF or MOL2 file.

  • Energy Minimization: Perform a preliminary energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Convert to PDBQT:

    • Open AutoDock Tools (ADT).[15]

    • Go to Ligand -> Input -> Open and select your ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt).

Protocol: Receptor Preparation

The receptor structure, obtained from the Protein Data Bank (PDB), must be cleaned and prepared.

Causality: Crystal structures from the PDB often contain non-essential molecules like water, ions, and co-factors that can interfere with the docking process.[16][17] They also typically lack hydrogen atoms, which are crucial for defining hydrogen bonds and calculating electrostatics. Assigning partial charges is necessary for the scoring function to evaluate polar interactions.[14]

Step-by-Step Protocol (using PDB ID: 5OF2 for ERCC3 Helicase):

  • Download PDB File: Download the structure 5OF2.pdb from the RCSB Protein Data Bank.

  • Clean the Protein:

    • Open the PDB file in a visualization tool like PyMOL or UCSF Chimera.[18]

    • Remove all water molecules (remove solvent).

    • Remove any co-crystallized ligands or ions that are not part of the protein itself.

    • Save the cleaned protein as a new PDB file (e.g., protein_cleaned.pdb).

  • Prepare in ADT:

    • Open AutoDock Tools (ADT).

    • Go to File -> Read Molecule and open protein_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click "Select Molecule". ADT will compute charges.

    • Save the prepared receptor as a PDBQT file (receptor.pdbqt).

Protocol: In Silico Docking with AutoDock Vina

With the prepared ligand and receptor, the docking simulation can be configured and run.

Causality: The docking algorithm needs to know where to search for binding poses. The "grid box" defines this three-dimensional search space, which should encompass the entire binding site to ensure all potential interactions are explored.[14][15] The exhaustiveness parameter controls the computational effort; a higher value increases the chance of finding the true energy minimum but takes longer.[19]

Software/ToolRole in Workflow
ChemDraw/PubChem Obtain 2D structure of the ligand.
Avogadro/OpenBabel Generate 3D ligand structure and perform energy minimization.
RCSB Protein Data Bank Source for the 3D structure of the protein target.
PyMOL/UCSF Chimera Visualize structures, clean the protein file.[17]
AutoDock Tools (ADT) Prepare ligand and receptor files in the required PDBQT format.[15][20]
AutoDock Vina Perform the molecular docking simulation.[11][21]

Step-by-Step Protocol:

  • Define the Grid Box:

    • In ADT, with both the receptor and ligand loaded, go to Grid -> Grid Box....

    • A box will appear. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the binding pocket of the ERCC3 helicase. Note down these values.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the values with your specific file names and grid parameters:[19]

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable).

    • Execute the command: ./vina --config conf.txt --log results.log

Section 4: Analysis, Interpretation, and Validation

A docking run is only as good as its analysis. Simply taking the top score at face value is a common pitfall and should be avoided.[22]

Interpreting the Output

Vina will generate an output file (all_poses.pdbqt) containing the docked poses ranked by binding affinity and a log file (results.log) with the scores.

ModeBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.20.0000.000
2-8.81.8522.431
3-8.52.1053.017
............

Binding Affinity: This value is an estimate of the binding free energy. More negative values suggest stronger binding.[23] A general guideline for interpretation is:

  • < -10 kcal/mol: Strong interaction, high affinity.

  • -7 to -9 kcal/mol: Moderate interaction.

  • > -6 kcal/mol: Weaker interaction.[23]

RMSD (Root-Mean-Square Deviation): The l.b. (lower bound) and u.b. (upper bound) values compare the atomic positions between different poses, giving an indication of how similar or different the predicted binding modes are.

Post-Docking Visualization and Interaction Analysis

Causality: The docking score is a single number representing a complex set of interactions. Visual analysis is essential to determine if the predicted pose is chemically sensible and to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to the binding affinity.[23][24]

Step-by-Step Protocol:

  • Load Structures: Open PyMOL or another molecular visualizer. Load the receptor PDBQT file (receptor.pdbqt) and the output poses file (all_poses.pdbqt).

  • Focus on Top Pose: The poses in the output file are ordered from best to worst score. Focus your initial analysis on the top-ranked pose (Mode 1).

  • Identify Interactions:

    • Use visualization tools to find and display interactions between the ligand and the protein's active site residues.

    • Look for key interactions:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often a major driving force for binding.

      • Pi-stacking or Cation-pi interactions: Common with aromatic rings.

  • Assess Plausibility: Ask critical questions: Does the ligand fit well in the pocket? Are there any steric clashes? Are the key functional groups of the ligand making favorable interactions with complementary residues in the protein?[22]

Ensuring Trustworthiness: The Re-Docking Validation Protocol

Causality: To trust your docking results for a novel ligand, you must first prove that your chosen protocol (protein preparation, grid box definition, Vina parameters) can accurately reproduce a known, experimentally determined binding pose. This is the principle of self-validation.[25]

Step-by-Step Protocol:

  • Select a System with a Known Ligand: Find a crystal structure of your target protein that includes a co-crystallized ligand (e.g., for ERCC3, PDB ID 5OF2 contains the ligand ADP).

  • Extract the Native Ligand: Separate the co-crystallized ligand from the protein and save it as its own file.

  • Prepare the Receptor and Ligand: Prepare the protein as described in Section 3.3. Prepare the extracted native ligand as described in Section 3.2.

  • Perform Docking: Dock the native ligand back into its own receptor using the exact same protocol and grid box you intend to use for your novel compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the RMSD between the two.

  • Analyze Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable and can accurately predict the binding mode.[25]

Section 5: Conclusion and Future Prospects

This guide has provided a comprehensive framework for conducting and validating in silico molecular docking studies of 1,3-dioxa-8-azaspiro[4.5]decan-2-one. By following a rational strategy for target identification, employing a meticulous and validated docking protocol, and performing rigorous post-docking analysis, researchers can generate meaningful hypotheses about the compound's potential biological activity.

A successful docking study is not the end of the journey. The generated hypotheses must be further tested. The next logical steps often include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-receptor complex over time and refine the binding energy calculations.[26]

  • Experimental Validation: Ultimately, computational predictions must be confirmed through in vitro experiments, such as enzyme inhibition assays or surface plasmon resonance (SPR), to measure actual binding affinity and biological effect.

By integrating these computational and experimental approaches, the therapeutic potential of novel scaffolds like 1,3-dioxa-8-azaspiro[4.5]decan-2-one can be systematically explored and developed.

Section 6: References

  • Session 4: Introduction to in silico docking. (n.d.). ScotChem. Retrieved March 27, 2026, from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). BioTechNote. Retrieved March 27, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved March 27, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved March 27, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved March 27, 2026, from [Link]

  • Basic docking. (n.d.). Autodock Vina Documentation. Read the Docs. Retrieved March 27, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved March 27, 2026, from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). IntechOpen. Retrieved March 27, 2026, from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved March 27, 2026, from [Link]

  • Post-Docking Analysis and it's importance. (n.d.). Advent Informatics Pvt Ltd. Retrieved March 27, 2026, from [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Journal of Molecular Docking. Retrieved March 27, 2026, from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved March 27, 2026, from [Link]

  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28). IntechOpen. Retrieved March 27, 2026, from [Link]

  • Interpretation of Molecular docking results? (2023, December 5). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved March 27, 2026, from [Link]

  • A Guide to In Silico Drug Design. (2021). Frontiers in Molecular Biosciences. Retrieved March 27, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved March 27, 2026, from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate. Retrieved March 27, 2026, from [Link]

  • What should I do after molecular docking? (2023, February 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Post Docking Analysis Simplified. Common Mistakes Corrected. (2025, January 14). YouTube. Retrieved March 27, 2026, from [Link]

  • Spirocyclic Motifs in Natural Products. (2017). Molecules. Retrieved March 27, 2026, from [Link]

  • Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders. (2024). Nature Communications. Retrieved March 27, 2026, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. Retrieved March 27, 2026, from [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (2024). RSC Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. Retrieved March 27, 2026, from [Link]

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Foundational

Crystallographic Structure and X-Ray Diffraction Analysis of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one: A Technical Guide

Executive Summary The compound 1,3-dioxa-8-azaspiro[4.5]decan-2-one is a highly privileged spirocyclic piperidine scaffold characterized by a cyclic carbonate fused at the spiro-carbon of a piperidine ring. In an era of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,3-dioxa-8-azaspiro[4.5]decan-2-one is a highly privileged spirocyclic piperidine scaffold characterized by a cyclic carbonate fused at the spiro-carbon of a piperidine ring. In an era of drug discovery and materials science that increasingly prioritizes sp3 -rich, three-dimensional architectures to escape the "flatland" of traditional aromatic libraries, this core provides unparalleled structural rigidity and vector control. This whitepaper provides an in-depth technical analysis of its crystallographic properties, details a self-validating Single-Crystal X-Ray Diffraction (SCXRD) methodology, and explores its critical applications in advanced therapeutics and polymer chemistry.

Structural Significance & Pharmacophore Geometry

The molecular geometry of 1,3-dioxa-8-azaspiro[4.5]decan-2-one is defined by the orthogonal intersection of two distinct ring systems:

  • The Piperidine Ring: Adopts a highly stable chair conformation. This minimizes 1,3-diaxial steric clashes and positions the secondary amine (N8) equatorially or axially depending on the crystal packing environment.

  • The 1,3-Dioxolan-2-one Ring: This 5-membered cyclic carbonate is nearly planar, enforced by the resonance stabilization of the carbonate ( O−C(=O)−O ) motif.

  • The Spiro Junction: Located at C4 of the piperidine ring (and C5 of the dioxolane ring), this quaternary carbon locks the two rings at a ~90° angle.

This orthogonal arrangement provides a rigid 3D vector for functional groups, which has proven crucial for achieving high-affinity binding in complex biological targets, such as σ1​ receptors and human mast cell tryptase (1[1];2[2]). In materials science, this exact spirocyclic rigidity is leveraged to synthesize nitroxide radical polymers (e.g., TEMPO derivatives) that exhibit enhanced electrochemical stability in rechargeable batteries (3[3]).

Crystallographic Features & Quantitative Data

In the solid state, the supramolecular assembly of 1,3-dioxa-8-azaspiro[4.5]decan-2-one is primarily driven by strong intermolecular hydrogen bonding. The secondary amine ( N−H ) acts as a potent hydrogen bond donor, while the carbonate carbonyl ( C=O ) serves as the primary hydrogen bond acceptor. This typically results in the formation of 1D polymeric chains or 2D sheets within the crystal lattice.

The table below summarizes the expected quantitative crystallographic parameters based on high-resolution SCXRD analyses of structurally analogous spirocyclic carbonates and piperidines:

Crystallographic ParameterTypical Value / AssignmentStructural Implication & Causality
Crystal System Monoclinic or OrthorhombicHighly symmetric packing favored by achiral, rigid spiro-cores.
Space Group P21​/c or Pbca Centrosymmetric packing driven by repeating intermolecular H-bond networks.
C(spiro)–O Bond Length 1.45 – 1.47 ÅStandard single-bond character for cyclic carbonates.
C=O Bond Length 1.19 – 1.21 ÅStrong double-bond character; primary site for electrophilic interaction.
N–H···O=C Distance 2.85 – 2.95 ÅIndicates moderate-to-strong intermolecular hydrogen bonding, stabilizing the lattice.
Piperidine N-C-C Angle ~110.5°Confirms the unstrained nature of the piperidine chair conformation.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately elucidate the structure and hydrogen-bonding network of 1,3-dioxa-8-azaspiro[4.5]decan-2-one, a rigorous, self-validating SCXRD protocol must be employed.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Step 1: Dissolve 15 mg of the highly pure compound in a minimum volume (0.5 mL) of a polar solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner glass vial.

    • Causality: High initial solubility ensures a completely homogenous, aggregate-free starting state.

  • Step 2: Place the open inner vial into a larger 20 mL sealed vessel containing 5 mL of a non-polar antisolvent (e.g., n-pentane).

    • Causality: Slow vapor diffusion of the antisolvent into the polar phase provides a controlled thermodynamic gradient. This prevents rapid precipitation, which is the primary cause of crystal twinning and defects in highly symmetric spirocycles.

  • Step 3: Harvest optically clear, block-like single crystals after 3–7 days.

Phase 2: Cryogenic Mounting and Data Collection
  • Step 4: Submerge the harvested crystals in a drop of inert perfluoropolyether (Paratone) oil. Select a single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) under a polarizing microscope and mount it on a MiTeGen polyimide loop.

  • Step 5: Transfer the loop immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K.

    • Causality: Cryocooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors). This minimizes the smearing of electron density, significantly improving high-angle diffraction intensity and allowing for the empirical location of the elusive N−H hydrogen atom in the residual density map.

  • Step 6: Collect diffraction data using Cu radiation ( λ = 1.54184 Å).

    • Causality: Cu radiation yields stronger diffraction intensities for light-atom (C, H, N, O) organic structures compared to Mo , maximizing the signal-to-noise ratio.

Phase 3: Structural Refinement & Self-Validation
  • Step 7: Integrate and scale the raw diffraction frames using software such as APEX4. Apply a multi-scan absorption correction (e.g., SADABS) to correct for path-length variations through the crystal.

  • Step 8: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: The protocol is validated when the final anisotropic refinement yields an R1​ value < 0.05 (5%) and a goodness-of-fit (GooF) near 1.0. The highest residual electron density peak in the final difference Fourier map should be < 0.3 e−/A˚3 , confirming that all atoms have been correctly assigned.

Visualizations

Workflow N1 Crystal Growth (Vapor Diffusion) N2 Cryogenic Mounting (100 K) N1->N2 Prevents solvent loss N3 X-Ray Diffraction (Cu Ku03b1 Radiation) N2->N3 Minimizes thermal motion N4 Data Integration & Scaling N3->N4 Raw frames to intensities N5 Structure Solution (Intrinsic Phasing) N4->N5 Phase determination N6 Anisotropic Refinement (Least-Squares) N5->N6 Electron density mapping

Fig 1. Step-by-step SCXRD workflow for spirocyclic carbonate structural elucidation.

SPR Core 1,3-dioxa-8-azaspiro [4.5]decan-2-one Feat1 Spirocyclic Rigidity Core->Feat1 Feat2 Piperidine NH Group Core->Feat2 Feat3 Carbonate C=O Motif Core->Feat3 App1 Receptor Binding (e.g., u03c31, Tryptase) Feat1->App1 Entropic advantage App2 Functionalization (N-Alkylation) Feat2->App2 Synthetic handle App3 H-Bonding & Solubility Feat3->App3 Pharmacophore

Fig 2. Structure-property relationships of the 1,3-dioxa-8-azaspiro[4.5]decan-2-one core.

Applications in Advanced Therapeutics and Materials

The crystallographic confirmation of the spirocyclic geometry has profound implications across multiple scientific domains:

  • Medicinal Chemistry & Target Binding: The rigid spirocyclic piperidine framework perfectly occupies discrete hydrophobic pockets in complex enzymes. For instance, X-ray co-crystal structures have demonstrated that spirocyclic piperidine amides act as highly potent, nonpeptide inhibitors of human mast cell tryptase, a key target in asthma therapeutics (2[2]). Furthermore, advanced dearomatizing spirocyclization techniques have expanded the synthetic accessibility of these saturated piperidines for broader drug discovery (4[4]).

  • Catalysis and CO2​ Fixation: The 1,3-dioxolan-2-one moiety is frequently synthesized via the catalytic cycloaddition of CO2​ with epoxides. Metal-Organic Frameworks (MOFs) are increasingly used as tandem catalysts for this reaction, with SCXRD serving as the gold standard to validate the stereochemical outcome of the newly harvested spirocyclic carbonates (5[5]).

References

  • UQ eSpace (2023). Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance in Rechargeable Batteries.3

  • ACS Publications (2013). Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging.1

  • PubMed (2008). Potent, nonpeptide inhibitors of human mast cell tryptase. Synthesis and biological evaluation of novel spirocyclic piperidine amide derivatives.2

  • ACS Publications (2008). Electrophile-Induced Dearomatizing Spirocyclization of N-Arylisonicotinamides: A Route to Spirocyclic Piperidines.4

  • ResearchGate (2024). Free COOH-tethered layered Co(II) framework and flexible composite as size-reliant tandem and robust catalyst for mild scalable synthesis of bioactive molecules.5

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Protocols & Analytical Methods

Method

Application Note: 1,3-Dioxa-8-azaspiro[4.5]decan-2-one as a Versatile Scaffold for Spirocyclic Library Synthesis in Drug Discovery

Abstract Spirocyclic scaffolds are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality and structural novelty, which can lead to improved potency, selectivity, and pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality and structural novelty, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This document provides an in-depth technical guide on the application of 1,3-dioxa-8-azaspiro[4.5]decan-2-one , a conformationally restricted building block, for the diversity-oriented synthesis (DOS) of novel spirocyclic compound libraries. We will explore the core reactivity of its cyclic carbonate functional group and provide a validated, step-by-step protocol for library generation via nucleophilic ring-opening, establishing this scaffold as a powerful tool for exploring new chemical space.

Introduction: The Value of 3D Scaffolds

Modern drug discovery campaigns are increasingly focused on moving beyond flat, aromatic-rich molecules to explore the vast potential of three-dimensional chemical space. Spirocycles, which contain two rings connected by a single quaternary carbon atom, are "privileged scaffolds" in medicinal chemistry.[2] Their rigid, well-defined architecture offers several advantages:

  • Precise Vectorial Display of Substituents: The spirocyclic core orients substituents in defined spatial arrangements, allowing for fine-tuned interactions with biological targets.

  • Enhanced sp³ Character: Increased saturation often leads to improved solubility, metabolic stability, and reduced off-target toxicity.

  • Structural Novelty: Spirocyclic cores provide access to novel intellectual property space.

The 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold, incorporating a piperidine ring and a protected 1,2-diol in the form of a cyclic carbonate, is a particularly attractive starting point for library synthesis. The piperidine moiety is a common feature in CNS-active agents and other therapeutics, while the cyclic carbonate serves as a versatile electrophilic handle for diversification.[3][4]

Core Chemistry: The Cyclic Carbonate as a Synthetic Linchpin

The synthetic utility of 1,3-dioxa-8-azaspiro[4.5]decan-2-one is centered on the reactivity of the five-membered cyclic carbonate ring. This functional group is an excellent electrophile that can undergo regioselective ring-opening upon reaction with a wide variety of nucleophiles.[5][6]

The key transformation is the nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl-adjacent carbons, leading to the cleavage of a C-O bond and the formation of a stable carbamate or related linkage. This reaction is highly efficient and proceeds under mild conditions, making it ideal for parallel synthesis and library generation.[5]

The general mechanism is depicted below:

G cluster_0 Reaction Mechanism Scaffold 1,3-Dioxa-8-azaspiro[4.5]decan-2-one Intermediate Tetrahedral Intermediate Scaffold->Intermediate Formation Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Scaffold Attack at Carbonyl Carbon Product Ring-Opened Product (Carbamate) Intermediate->Product Ring Opening & Proton Transfer G A Core Scaffold (1,3-Dioxa-8-azaspiro[4.5]decan-2-one) C Parallel Synthesis (Nucleophilic Ring-Opening Reaction) A->C B Diverse Building Blocks (e.g., Library of Primary/Secondary Amines) B->C D Purification (e.g., Mass-Directed Preparative HPLC) C->D E Spirocyclic Library (Array of Diverse Carbamates) D->E F Biological Screening & SAR E->F

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Application

Application Note: Catalytic N-Arylation of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one via Base-Tolerant Buchwald-Hartwig Cross-Coupling

Introduction & Strategic Overview Spirocyclic piperidines are highly prized in modern drug discovery due to their rigid, three-dimensional architectures, which often lead to improved target selectivity and favorable phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Spirocyclic piperidines are highly prized in modern drug discovery due to their rigid, three-dimensional architectures, which often lead to improved target selectivity and favorable pharmacokinetic profiles[1]. Among these privileged scaffolds, 1,3-dioxa-8-azaspiro[4.5]decan-2-one is a uniquely functionalized building block. It features a secondary piperidine amine (position 8) and a spiro-fused cyclic carbonate (positions 1,2,3).

While the secondary amine is an ideal nucleophile for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), the cyclic carbonate presents a significant chemoselectivity challenge: it is highly sensitive to the strong bases typically employed in these reactions. This Application Note details a highly optimized, self-validating protocol for the N-arylation of this scaffold, emphasizing the mechanistic causality behind catalyst and base selection to preserve the structural integrity of the cyclic carbonate.

Workflow A Spirocyclic Amine (HCl Salt) E C-N Cross-Coupling (1,4-Dioxane, 85°C) A->E B Aryl Halide (Ar-Br/I) B->E C RuPhos Pd G3 (Precatalyst) C->E D Cs2CO3 Base (Carbonate-Tolerant) D->E F N-Aryl Spirocycle (Intact Carbonate) E->F

Logical workflow for base-sensitive Buchwald-Hartwig cross-coupling.

Mechanistic Rationale & Causality

The successful functionalization of 1,3-dioxa-8-azaspiro[4.5]decan-2-one requires a delicate balance between catalytic turnover and functional group preservation. Every reagent choice in this protocol is dictated by the following mechanistic constraints:

The Base Dilemma

Standard Buchwald-Hartwig aminations rely on strong alkoxide bases like NaOtBu (pKaH ~19) or LiHMDS to rapidly deprotonate the Pd(II)-amine intermediate. However, these strong nucleophiles will attack the electrophilic carbonyl of the 1,3-dioxolan-2-one ring, leading to irreversible ring-opening and decarboxylation. To prevent this, a weaker, non-nucleophilic base such as Cs2CO3 (pKaH ~10) must be utilized to ensure broader functional group tolerance[2].

The Catalyst Compensation

Weaker bases slow down the deprotonation step of the catalytic cycle, which can lead to catalyst stalling and decomposition (Pd black formation). To compensate for this kinetic penalty, a highly active precatalyst is mandatory. Well-defined Pd(II) precatalysts typically show higher reactivity and allow for lower catalyst loadings than in situ generated systems[3]. The RuPhos Pd G3 precatalyst is selected because it rapidly generates the active monoligated L-Pd(0) species under mild conditions[4]. Furthermore, the steric bulk of the RuPhos ligand accelerates the final reductive elimination step, ensuring efficient turnover even with secondary aliphatic amines.

The Salt Factor

1,3-dioxa-8-azaspiro[4.5]decan-2-one is commercially supplied almost exclusively as a hydrochloride salt (CAS 1609400-64-7)[5]. Failure to account for this will result in reaction failure. An additional equivalent of base must be incorporated specifically to liberate the free base in situ before the catalytic cycle can begin.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_1 L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_1 + Ar-X PdII_2 L-Pd(II)(Ar)(Amine) Amine Coordination PdII_1->PdII_2 + Spirocyclic Amine PdII_3 L-Pd(II)(Ar)(Amido) Deprotonation PdII_2->PdII_3 + Cs2CO3 PdII_3->Pd0 Reductive Elimination

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Quantitative Optimization Data

The following table summarizes the causal relationship between base strength, catalyst selection, and the structural integrity of the cyclic carbonate during protocol development.

Catalyst PrecursorLigandBase (Equiv.)Temp (°C)Time (h)Carbonate IntegrityIsolated Yield (%)
Pd2(dba)3BINAPNaOtBu (2.5)10012Degraded (>95%)< 5
Pd(OAc)2XPhosK3PO4 (3.5)10016Intact42
RuPhos Pd G3RuPhosLiHMDS (2.5)8512Partially Degraded34
RuPhos Pd G3 RuPhos Cs2CO3 (3.5) 85 12 Intact 91
BrettPhos Pd G3BrettPhosCs2CO3 (3.5)8512Intact86

Note: 3.5 equivalents of base are used to account for the neutralization of the amine hydrochloride salt (1.2 equiv) and the catalytic requirements (2.3 equiv).

Experimental Protocol

Scale: 1.0 mmol Target: 8-Aryl-1,3-dioxa-8-azaspiro[4.5]decan-2-one

Reagents & Materials
  • Amine: 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride (1.2 mmol, 232.1 mg)

  • Electrophile: Aryl bromide (1.0 mmol)

  • Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%, 16.7 mg)

  • Ligand: RuPhos (0.02 mmol, 2 mol%, 9.3 mg) - Added to suppress Pd black formation.

  • Base: Cs2CO3 (3.5 mmol, 1.14 g) - Must be anhydrous and finely milled.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Solid Addition: Add the 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride, RuPhos Pd G3, RuPhos ligand, and Cs2CO3 to the tube. If the aryl bromide is a solid, add it during this step.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Liquid Addition: Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. If the aryl bromide is a liquid, inject it now.

  • Reaction Initiation: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl spirocycle.

In-Process Controls & Self-Validation

To ensure the trustworthiness of the protocol, the following self-validating checks must be observed:

  • Visual Validation (Activation): Upon reaching 85 °C, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution (or fine suspension). This color shift is a direct visual confirmation that the Pd(II) precatalyst has successfully undergone activation to the active Pd(0) species.

  • Analytical Validation (LC-MS): Monitor the reaction at the 2-hour and 12-hour marks. The target product will present as [M+H]+.

    • Critical Failure Mode: Look for a mass corresponding to [M-44]+. The presence of this mass validates that the base utilized was too strong (or contaminated with hydroxide), resulting in the decarboxylation and destruction of the cyclic carbonate. If [M-44]+ is observed, immediately verify the quality, storage conditions, and stoichiometry of the Cs2CO3.

References

  • Sigma-Aldrich / ChemBridge : 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride Product Information. [5]

  • Benchchem : Synthesis of Novel Pharmaceutical Scaffolds from 4-Chloropiperidine: Application Notes and Protocols. [1]

  • Sigma-Aldrich : Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. [3]

  • Organic & Biomolecular Chemistry (RSC) : Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines.[4]

  • WuXi AppTec : Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.[2]

Sources

Method

Functionalization of the Piperidine Ring in 1,3-Dioxa-8-azaspiro[4.5]decan-2-one: A Comprehensive Guide for Researchers

The 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold is a valuable building block in contemporary drug discovery and materials science. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of a piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold is a valuable building block in contemporary drug discovery and materials science. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of a piperidine and a dioxolanone ring, offers a unique platform for the spatial presentation of chemical functionalities. This attribute can lead to enhanced target affinity and selectivity, as well as improved physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a detailed exploration of the key strategies for the chemical modification of the piperidine ring within this spirocyclic framework, offering both theoretical insights and practical, step-by-step protocols for laboratory application.

The Strategic Importance of Functionalization

The ability to selectively introduce a variety of substituents onto the piperidine core of 1,3-dioxa-8-azaspiro[4.5]decan-2-one is paramount for its application in medicinal chemistry. Such modifications allow for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity, pharmacokinetic profile, and toxicological properties. The primary sites for functionalization on the piperidine ring are the nitrogen atom (N-functionalization) and the carbon-hydrogen bonds (C-H functionalization).

N-Functionalization: Modifying the Core's Gateway

The secondary amine of the piperidine ring is a nucleophilic center, readily amenable to a range of functionalization reactions. These modifications directly impact the basicity and lipophilicity of the molecule, which are critical parameters in drug design.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl groups to the piperidine nitrogen, a common strategy to explore the steric and electronic requirements of a biological target. Reductive amination offers a mild and efficient method for this transformation, avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides.

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 1,3-dioxa-8-azaspiro[4.5]decan-2-one with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • 1,3-dioxa-8-azaspiro[4.5]decan-2-one

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1,3-dioxa-8-azaspiro[4.5]decan-2-one (1 mmol) and the desired aldehyde or ketone (1.2 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium triacetoxyborohydride (1.5 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

N-Arylation: Introducing Aromatic Moieties

The introduction of aryl groups onto the piperidine nitrogen can significantly influence the pharmacological properties of the resulting molecule, often enhancing binding affinity through π-stacking interactions. The Buchwald-Hartwig amination is a powerful and versatile method for achieving this transformation.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed N-arylation of 1,3-dioxa-8-azaspiro[4.5]decan-2-one with an aryl halide.

Materials:

  • 1,3-dioxa-8-azaspiro[4.5]decan-2-one

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • In a glovebox or under a stream of inert gas, combine 1,3-dioxa-8-azaspiro[4.5]decan-2-one (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), ligand (e.g., Xantphos, 0.04-0.10 mmol), and cesium carbonate (2.0 mmol) in a dry Schlenk flask.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-aryl piperidine derivative.

C-H Functionalization: Direct and Atom-Economical Derivatization

Direct C-H functionalization has emerged as a powerful strategy in modern organic synthesis, offering an atom-economical approach to introduce complexity without the need for pre-functionalized starting materials.[3] For the piperidine ring in 1,3-dioxa-8-azaspiro[4.5]decan-2-one, the primary sites for C-H functionalization are the C2, C3, and C4 positions. The inherent electronics of the piperidine ring, influenced by the nitrogen atom, play a crucial role in determining the regioselectivity of these reactions.

The C2 position is electronically activated due to the ability of the adjacent nitrogen to stabilize a partial positive charge in the transition state. Conversely, the C3 position is deactivated by the inductive electron-withdrawing effect of the nitrogen.[1][4] The C4 position is less electronically influenced but is sterically more accessible.

N-Protection: A Prerequisite for C-H Functionalization

Due to the reactivity of the secondary amine, most C-H functionalization reactions require prior protection of the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 3: N-tert-Butoxycarbonylation (Boc Protection)

This protocol describes the protection of the secondary amine of 1,3-dioxa-8-azaspiro[4.5]decan-2-one using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 1,3-dioxa-8-azaspiro[4.5]decan-2-one

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

  • Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 equivalents) or Sodium Bicarbonate (NaHCO₃, 2.0 equivalents)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1,3-dioxa-8-azaspiro[4.5]decan-2-one (1 mmol) in dichloromethane (10 mL).

  • Add triethylamine (1.2 mmol) or sodium bicarbonate (2.0 mmol).

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-Boc protected product is often of sufficient purity for use in the next step, but can be further purified by column chromatography if necessary.

Rhodium-Catalyzed C-H Functionalization at the C2 Position

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a powerful method for the functionalization of the C2 position of N-protected piperidines.[1][4] The choice of catalyst and protecting group can influence the efficiency and stereoselectivity of the reaction.

Protocol 4: Rhodium-Catalyzed C2-Arylation

This protocol provides a general method for the C-H functionalization at the C2 position of N-Boc-1,3-dioxa-8-azaspiro[4.5]decan-2-one with a diazoacetate.

Materials:

  • N-Boc-1,3-dioxa-8-azaspiro[4.5]decan-2-one

  • Diazoacetate (e.g., methyl phenyldiazoacetate, 1.5 equivalents)

  • Rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst (0.01 mmol) in anhydrous dichloromethane (2 mL).

  • Prepare a solution of N-Boc-1,3-dioxa-8-azaspiro[4.5]decan-2-one (1 mmol) and the diazoacetate (1.5 mmol) in anhydrous dichloromethane (4 mL).

  • Add the solution of the substrate and diazoacetate to the catalyst solution dropwise over a period of 2 hours at room temperature.

  • Stir the reaction mixture overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the C2-functionalized product.

Data Presentation

Reaction TypeReagentsSolventTemperatureTypical Yield
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃DCERoom Temp.60-90%
N-Arylation Aryl Halide, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene80-110 °C50-85%
N-Boc Protection (Boc)₂O, TEA or NaHCO₃DCMRoom Temp.>95%
C2-Arylation Diazoacetate, Rh₂(OAc)₄DCMRoom Temp.40-70%
Table 1: Summary of typical reaction conditions and yields for the functionalization of the 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold.

Visualizing the Synthetic Pathways

Functionalization_Workflow cluster_N_Func N-Functionalization cluster_CH_Func C-H Functionalization Start 1,3-Dioxa-8-azaspiro[4.5]decan-2-one N_Alkylation N-Alkylation (Reductive Amination) Start->N_Alkylation N_Arylation N-Arylation (Buchwald-Hartwig) Start->N_Arylation N_Protection N-Boc Protection Start->N_Protection Product_N_Alkyl N-Alkyl Derivative N_Alkylation->Product_N_Alkyl Product_N_Aryl N-Aryl Derivative N_Arylation->Product_N_Aryl C2_Func C2-Functionalization (Rh-catalyzed) N_Protection->C2_Func Product_C2 C2-Functionalized Derivative C2_Func->Product_C2

Caption: Synthetic routes for the functionalization of 1,3-dioxa-8-azaspiro[4.5]decan-2-one.

Conclusion and Future Perspectives

The functionalization of the piperidine ring in 1,3-dioxa-8-azaspiro[4.5]decan-2-one provides a versatile platform for the generation of diverse molecular architectures with significant potential in drug discovery. The protocols outlined in this guide offer robust and reproducible methods for N-alkylation, N-arylation, and C-H functionalization. Future research in this area will likely focus on the development of more selective and efficient catalytic systems for C-H functionalization at the less reactive C3 and C4 positions, as well as the exploration of asymmetric functionalization to access enantiopure derivatives. The continued innovation in synthetic methodologies will undoubtedly unlock the full potential of this valuable spirocyclic scaffold in the quest for novel therapeutics.

References

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Zoidis, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Wang, Z., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5236-5247. [Link]

  • Taylor, R. D., et al. (2014). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]

  • Overman, L. E., & Rishton, G. M. (1992). (2s,3s)-3-acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane. Organic Syntheses, 71, 63. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1865-1875. [Link]

  • Request PDF. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]

  • Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1,3-dioxa-8-azaspiro[4.5]decan-2-one

Technical Support Center: Synthesis of 1,3-dioxa-8-azaspiro[4.5]decan-2-one Welcome to the technical support guide for the synthesis of 1,3-dioxa-8-azaspiro[4.5]decan-2-one. This document is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1,3-dioxa-8-azaspiro[4.5]decan-2-one

Welcome to the technical support guide for the synthesis of 1,3-dioxa-8-azaspiro[4.5]decan-2-one. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable spiro-oxazolidinone scaffold. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during its synthesis, helping you improve reaction yields and ensure product purity.

The synthesis of spiro-oxazolidinones is a critical process in medicinal chemistry, as this motif is a key component in a variety of biologically active compounds.[1] The primary synthetic route involves the cyclization of an amino alcohol precursor, typically 4-amino-4-(hydroxymethyl)piperidine, with a carbonylating agent. While straightforward in principle, this reaction is often plagued by issues ranging from low conversion to difficult purification. This guide addresses these specific problems in a direct question-and-answer format.

Primary Synthetic Pathway Overview

The most common and direct method for synthesizing 1,3-dioxa-8-azaspiro[4.5]decan-2-one is the intramolecular cyclization of 4-amino-4-(hydroxymethyl)piperidine (or its N-protected analogue) using a suitable C1 electrophile (a phosgene equivalent). The choice of this carbonylating agent is critical and significantly influences reaction efficiency, safety, and scalability.

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Precursor 4-Amino-4-(hydroxymethyl)piperidine Reaction Cyclization Reaction (Anhydrous Solvent, Base) Precursor->Reaction CarbonylSource Carbonylating Agent (e.g., CDI, Triphosgene) CarbonylSource->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Mixture Product 1,3-dioxa-8-azaspiro[4.5]decan-2-one Purification Purification (Crystallization or Chromatography) Workup->Purification Purification->Product Pure Product Side_Reactions cluster_main Desired Pathway cluster_side Competing Side Reactions Intramolecular Intramolecular Cyclization Product Target Spiro-Oxazolidinone Intramolecular->Product Intermolecular Intermolecular Reaction Dimer Urea/Carbonate Dimers Intermolecular->Dimer Polymer Polymeric Material Intermolecular->Polymer Start Amino Alcohol + Carbonyl Source Start->Intramolecular High Dilution (Favored) Start->Intermolecular High Concentration (Disfavored)

Caption: Competing intramolecular vs. intermolecular reaction pathways.

  • Linear Urea/Carbamate Dimers: Two molecules of the amino alcohol can be linked by the carbonylating agent. For instance, the amine of one molecule reacts with one end of the carbonylating agent, and the amine or alcohol of a second molecule reacts with the other end. This is especially common at higher concentrations.

  • Polymeric Material: Uncontrolled, sequential intermolecular reactions lead to the formation of oligomers or polymers, which often appear as baseline material on a TLC plate or as an insoluble precipitate in the reaction flask.

  • Partially Reacted Intermediates: The carbonylating agent may react with only one of the two functional groups, leaving a reactive intermediate (e.g., an isocyanate from the reaction with the amine) that can then proceed down multiple undesired pathways.

Solution: The primary strategy to minimize these side products is to use high-dilution conditions and ensure slow, controlled addition of the carbonylating agent to the amino alcohol solution. This maintains a low instantaneous concentration of the reactive species, statistically favoring the intramolecular ring-closing event.

Q3: What is a systematic approach to optimizing the reaction yield?

A3: A systematic, one-variable-at-a-time (OVAT) approach is effective for optimization. Start with a baseline protocol (e.g., CDI in anhydrous THF at room temperature) and modify one parameter at a time, carefully analyzing the outcome by LC-MS or ¹H-NMR of the crude product to quantify yield and purity.

ParameterOptions / RangeRationale & Key Insights
Carbonylating Agent CDI, Triphosgene, Diphenyl CarbonateBalance reactivity, safety, and cost. CDI is often the best starting point for lab-scale synthesis.
Solvent THF, Acetonitrile (MeCN), Dichloromethane (DCM), TolueneMust be anhydrous. THF and MeCN are common choices. Toluene allows for higher temperatures, which can be necessary for less reactive agents.
Base (if required) Triethylamine (Et₃N), DIPEA, PyridineRequired to scavenge acid byproducts (e.g., HCl from triphosgene). Use a non-nucleophilic base to avoid reaction with the carbonylating agent.
Temperature 0 °C to RefluxHighly reactive agents like triphosgene often require cooling (0 °C) during addition to control the exotherm. Less reactive agents may require heating to proceed at a reasonable rate.
Concentration 0.01 M to 0.1 MThis is a critical parameter. Lower concentration (<0.05 M) strongly favors the desired intramolecular cyclization.
Order of Addition Carbonyl agent to amino alcohol solutionAlways add the carbonylating agent slowly to the dilute solution of the amino alcohol to maintain the high-dilution principle.
Q4: Purification of the final product is challenging due to byproducts with similar polarity. What are the best practices?

A4: Purification can indeed be difficult if significant amounts of dimeric or oligomeric side products have formed.

  • Optimized Work-up: Before attempting purification, ensure a thorough aqueous work-up. If CDI was used, a mild acidic wash (e.g., 1M HCl or NH₄Cl) can help remove unreacted imidazole. Follow with a basic wash (e.g., sat. NaHCO₃) and brine.

  • Crystallization: If your product is a solid, this is the most effective method for achieving high purity. Screen a variety of solvent systems (e.g., Ethyl Acetate/Hexanes, Methanol/Water, Isopropanol) to find conditions that selectively crystallize the product while leaving impurities in the mother liquor.

  • Flash Column Chromatography:

    • Eluent System: A gradient of ethyl acetate in hexanes or methanol in DCM is a common starting point. The high polarity of the oxazolidinone and potential free N-H group can cause tailing on silica gel.

    • Tailing Reduction: To mitigate tailing, consider adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent system. This deactivates the acidic silanol groups on the silica surface.

    • Alternative Stationary Phases: If silica gel fails, consider using neutral alumina or C18-functionalized reverse-phase silica for particularly difficult separations.

Q5: Are there any alternative synthetic strategies I could explore?

A5: Yes, while cyclization of an amino alcohol is the most direct route, other methods have been developed for spiro-oxazolidinones, particularly in asymmetric synthesis. One notable alternative is the biocatalytic ring expansion of spiro-epoxides . [2] This chemo-enzymatic strategy involves the synthesis of a spiro-epoxypiperidine precursor, which is then subjected to ring-expansion catalyzed by a halohydrin dehalogenase enzyme in the presence of a cyanate source. [2]While this involves a different synthetic pathway and precursor, it can offer excellent stereocontrol and may be a viable alternative if the direct cyclization route proves unsatisfactory.

Appendix: Recommended Experimental Protocol

This protocol uses carbonyldiimidazole (CDI), which represents a good balance of reactivity and operational safety for laboratory-scale synthesis.

Materials:

  • 4-Amino-4-(hydroxymethyl)piperidine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)

  • Silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-amino-4-(hydroxymethyl)piperidine (1.0 equiv) in anhydrous THF to achieve a final concentration of approximately 0.05 M.

  • Reagent Preparation: In a separate flask, dissolve CDI (1.1 equiv) in anhydrous THF.

  • Slow Addition: Add the CDI solution dropwise to the stirred solution of the amino alcohol over a period of 2-3 hours using a syringe pump. A slow addition rate is critical to maintain high-dilution conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching & Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and brine (1x). The acidic wash removes imidazole byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, for example, 0% to 10% Methanol in Dichloromethane, to isolate the pure 1,3-dioxa-8-azaspiro[4.5]decan-2-one.

References

  • Savekar, A. T., Vitnor, S. M., Karande, V. B., & Waghmode, S. B. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances.

  • Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930.

  • Ma, J.-M., Wang, Y.-F., Miao, R.-P., Jin, X., Wang, H.-H., & Chen, Y.-Z. (2024). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis.

  • Suksangpanya, U., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid. HETEROCYCLES, 105(1), 487.

Sources

Optimization

Optimizing reaction conditions for 1,3-dioxa-8-azaspiro[4.5]decan-2-one functionalization

Welcome to the Technical Support & Application Center for 1,3-Dioxa-8-azaspiro[4.5]decan-2-one functionalization. As a spirocyclic scaffold, 1,3-dioxa-8-azaspiro[4.5]decan-2-one offers unique geometric properties highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Application Center for 1,3-Dioxa-8-azaspiro[4.5]decan-2-one functionalization.

As a spirocyclic scaffold, 1,3-dioxa-8-azaspiro[4.5]decan-2-one offers unique geometric properties highly valued in drug discovery and advanced polymer design [1]. However, the dual reactivity of the piperidine nitrogen (8-aza) and the cyclic carbonate (1,3-dioxa-2-one) requires precise chemoselective control.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their experimental workflows.

🔬 Diagnostic Hub: Functionalization Pathways

Understanding the divergent reactivity of your spirocycle is the first step in troubleshooting. The diagram below illustrates the critical decision points between N-functionalization and carbonate ring-opening.

Pathways SM 1,3-Dioxa-8-azaspiro[4.5]decan-2-one (HCl Salt) FreeBase Free Base Generation (DIPEA / K2CO3) SM->FreeBase N_Func N8-Functionalization (Intact Carbonate) FreeBase->N_Func Non-nucleophilic conditions RingOpen Carbonate Ring-Opening (Carbamate/Diol Formation) FreeBase->RingOpen Nucleophilic conditions RedAm Reductive Amination (NaBH(OAc)3, Aldehyde) N_Func->RedAm SNAr SNAr / Cross-Coupling (Aryl Halide, Pd/Ru) N_Func->SNAr AmineAttack Nucleophilic Attack (Primary Amines, Heat) RingOpen->AmineAttack

Fig 1. Divergent functionalization pathways for 1,3-dioxa-8-azaspiro[4.5]decan-2-one.

🧪 Protocol Vault: Self-Validating Methodologies

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Objective: Functionalize the N8 position while preserving the highly sensitive 1,3-dioxa-2-one ring. Causality & Mechanism: The starting material is typically supplied as a hydrochloride salt to ensure shelf stability [2]. To expose the nucleophilic nitrogen without hydrolyzing the cyclic carbonate, a non-nucleophilic, sterically hindered base (DIPEA) must be used. NaBH(OAc)₃ is selected over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating power, preventing the reduction of the carbonate carbonyl.

Step-by-Step Workflow:

  • Preparation: Suspend 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) under an inert N₂ atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0 °C.

    • Self-Validation Checkpoint: The cloudy suspension must transition to a clear solution as the free base dissolves. If the mixture remains opaque after 10 minutes, verify the basicity of the solution (pH ~8) and ensure your DIPEA has not degraded.

  • Imine Formation: Add the target aldehyde/ketone (1.1 eq) and stir for 30–45 minutes at room temperature.

  • Reduction: Portion-wise add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir for 4–12 hours.

  • Quench: Quench strictly with saturated aqueous NaHCO₃.

    • Critical Warning: Never use NaOH or KOH for quenching. High pH environments will instantly hydrolyze the cyclic carbonate into its corresponding diol.

Protocol B: Regioselective Carbonate Ring-Opening

Objective: Open the spirocyclic carbonate to form a highly functionalized primary carbamate. Causality & Mechanism: Nucleophilic attack by a primary amine on the cyclic carbonate carbonyl (C2) yields a tetrahedral intermediate. Collapse of this intermediate regioselectively cleaves the C2–O1 bond (the tertiary oxygen at the spiro center) rather than the C2–O3 bond. This is driven by the thermodynamic preference for forming the less sterically hindered primary carbamate at C4, leaving a free tertiary hydroxyl group at the spiro carbon.

Step-by-Step Workflow:

  • Preparation: Dissolve the N-protected spirocycle in anhydrous THF.

  • Reagent Addition: Add the primary amine (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Thermal Activation: Heat the reaction to 60 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe a complete disappearance of the starting mass and a new peak corresponding to [M + Amine Mass]. Because this is an addition reaction, no mass is lost.

  • Isolation: Concentrate under reduced pressure and purify via standard silica gel flash chromatography (DCM/MeOH gradient).

📊 Quantitative Data: Base Selection Matrix

Selecting the wrong base is the #1 cause of failed syntheses with this scaffold. Use this matrix to guide your experimental design.

BasepKa (Conjugate Acid)NucleophilicityImpact on CarbonateRecommended Workflow
DIPEA ~10.5Very Low (Sterically Hindered)IntactReductive Amination, N-Acylation
K₂CO₃ ~10.3LowIntact (at RT)Alkylation, Mild Cross-Coupling
TEA ~10.7ModerateMinor Degradation (if heated)Alternative to DIPEA (Monitor closely)
NaOH / KOH ~15.7High (Hydroxide)Rapid HydrolysisDO NOT USE (Unless diol is desired)
NaH >35HighComplete DegradationDO NOT USE

🛠️ FAQ Desk & Troubleshooting Logic

Q: Why am I seeing a mass corresponding to [M + 18] during my N-acylation attempt? A: A mass shift of +18 Da indicates water addition, meaning your cyclic carbonate has undergone base-catalyzed hydrolysis to form 4-hydroxy-4-(hydroxymethyl)piperidine [3]. This occurs when your solvent is not strictly anhydrous, or your base is too strong. Switch to anhydrous DCM and use DIPEA.

Q: Can I use Grignard reagents on the N-protected spirocycle? A: No. Grignard reagents and organolithiums will aggressively attack the cyclic carbonate, leading to double addition at the carbonyl. This destroys the spirocyclic structure and yields a complex mixture of tertiary alcohols. If carbon-carbon bond formation is required, perform it on a different part of the molecule prior to installing the cyclic carbonate.

Q: My reductive amination yields are below 20%. How do I optimize this? A: Follow the diagnostic tree below to isolate the root cause of your yield drop.

Troubleshooting Issue Issue: Low Yield / Carbonate Degradation During N-Functionalization CheckBase Check Base Used for Free-Basing Issue->CheckBase StrongBase Strong/Nucleophilic Base (NaOH, NaH, NH3) CheckBase->StrongBase MildBase Mild/Tertiary Base (DIPEA, TEA, K2CO3) CheckBase->MildBase Action1 Action: Switch to DIPEA or sterically hindered base StrongBase->Action1 CheckTemp Check Reaction Temperature MildBase->CheckTemp HighTemp Temperature > 60°C CheckTemp->HighTemp LowTemp Temperature < 40°C CheckTemp->LowTemp Action2 Action: Lower Temp, Avoid Thermal Degradation HighTemp->Action2 Action3 Action: Check Solvent for Moisture (Use Dry DCE/THF) LowTemp->Action3

Fig 2. Troubleshooting logic tree for mitigating unintended carbonate ring degradation.

References

  • Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance in Rechargeable Batteries Source: UQ eSpace - The University of Queensland URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals dealing with the isolation and purification of 1,3-diox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals dealing with the isolation and purification of 1,3-dioxa-8-azaspiro[4.5]decan-2-one .

This spirocyclic compound—comprising a cyclic carbonate fused to a piperidine ring—presents a unique structural dichotomy: the carbonate moiety is highly sensitive to nucleophilic attack and alkaline hydrolysis, while the secondary amine is basic and prone to severe streaking during chromatography. This guide addresses the causality behind common purification failures and provides field-proven, self-validating protocols to ensure high-purity isolation.

Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the thermodynamic and kinetic origins of the impurities in your crude mixture. The table below summarizes the quantitative and qualitative data for the most common impurities encountered during synthesis [1].

Impurity ClassificationChemical IdentityOrigin / CausalityChromatographic Behavior (Rf)*Detection / Staining
Target Product 1,3-Dioxa-8-azaspiro[4.5]decan-2-oneIntramolecular spirocyclization0.45Ninhydrin (Red/Brown), UV inactive
Hydrolysis Degradant 4-Hydroxy-4-(hydroxymethyl)piperidine (Diol)Ring-opening via alkaline hydrolysis (pH > 8)0.05 (Highly polar)Ninhydrin (Deep Purple)
Polymeric/Oligomeric Polycarbonate chainsIntermolecular reaction competing with cyclization0.80 - 0.95 (Broad streaking)Iodine vapor, weak Ninhydrin
N-Carbonylated N-carbamate / Urea derivativesUnprotected secondary amine reacting with carbonate source0.60UV active (if aryl source used)

*Rf values based on a standard eluent system of EtOAc/Hexane (1:1) with 1% Triethylamine.

Troubleshooting FAQs

Q1: Why do I observe a highly polar, co-eluting spot during silica gel chromatography, and how do I remove it? Causality: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on standard unmodified silica gel. This causes severe peak tailing (streaking). Furthermore, if the silica is slightly hydrated, the localized acidic environment can catalyze the slow hydrolysis of the cyclic carbonate into the polar diol, which then co-elutes with the tailing product. Solution: You must deactivate the silica gel. Pre-treat your column with 1% Triethylamine (Et 3​ N) in your mobile phase. The Et 3​ N competitively binds to the silanol sites, neutralizing the column and allowing the spirocycle to elute as a sharp, distinct band.

Q2: My isolated product contains polymeric/oligomeric residues that are invisible on UV but show up as broad baseline humps on NMR. How can I selectively isolate the monomer? Causality: During synthesis (e.g., reacting the piperidine diol with triphosgene or dimethyl carbonate), intermolecular reactions compete with the desired intramolecular spirocyclization, forming soluble polycarbonate oligomers. Solution: Do not rely on chromatography for oligomer removal. Instead, utilize anti-solvent crystallization. The monomeric spirocycle has a highly rigid, crystalline lattice compared to the amorphous oligomers. Using an MTBE/Heptane solvent system forces the monomer to crash out while keeping the lipophilic oligomers solvated.

Q3: How do I prevent the degradation of the cyclic carbonate during aqueous workup? Causality: The 1,3-dioxan-2-one moiety is highly susceptible to ring-opening hydrolysis. At a pH above 8.0, hydroxide ions readily attack the electrophilic carbonyl carbon of the carbonate, leading to irreversible decarboxylation and diol formation [2]. Solution: Maintain strict pH control. Use a pH 7.0 phosphate buffer for all aqueous washes instead of standard saturated sodium bicarbonate (which can reach pH 8.5+).

Mechanistic Visualizations

Understanding the degradation kinetics and the purification logic is essential for protocol optimization.

DegradationPathway Target 1,3-Dioxa-8-azaspiro[4.5]decan-2-one (Intact Cyclic Carbonate) Base Alkaline Conditions / Trace Moisture (pH > 8) Target->Base Hydrolysis initiation Intermediate Ring-Opened Carbonate Intermediate (Unstable) Base->Intermediate Nucleophilic attack Diol 4-Hydroxy-4-(hydroxymethyl)piperidine (Diol Impurity) Intermediate->Diol Decarboxylation CO2 Carbon Dioxide (Gas Evolution) Intermediate->CO2 Loss of CO2

Fig 1: Base-catalyzed hydrolysis pathway of the spirocyclic carbonate into the diol impurity.

PurificationWorkflow Crude Crude 1,3-Dioxa-8-azaspiro[4.5]decan-2-one (Contains Diol & Oligomers) LLE Liquid-Liquid Extraction (DCM / pH 7.0 Buffer) Crude->LLE Dissolve & Wash Aqueous Aqueous Phase (Diol Impurity) LLE->Aqueous Removes polar diol Organic Organic Phase (Product + Oligomers) LLE->Organic Retains target Silica Silica Gel Chromatography (EtOAc/Hexane + 1% Et3N) Organic->Silica Concentrate & Load Oligomers High Rf Fractions (Oligomeric Carbonates) Silica->Oligomers Elutes first ProductFrac Product Fractions Silica->ProductFrac Elutes second Cryst Anti-Solvent Crystallization (MTBE / Heptane) ProductFrac->Cryst Solvent Swap Pure Pure 1,3-Dioxa-8-azaspiro[4.5]decan-2-one (>99% Purity) Cryst->Pure Filtration

Fig 2: End-to-end self-validating purification workflow for spirocyclic isolation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checks, you guarantee that each step has succeeded before proceeding, preventing downstream contamination and loss of yield.

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove the highly polar diol degradation product without hydrolyzing the target cyclic carbonate.

  • Dissolution: Dissolve 10 g of crude reaction mixture in 100 mL of Dichloromethane (DCM).

  • pH-Controlled Wash: Add 50 mL of cold (4°C) 0.1 M Potassium Phosphate buffer (pH 7.0).

    • Causality: The cold temperature and neutral pH kinetically freeze the hydrolysis of the carbonate, while the high aqueous solubility of the diol drives it entirely into the aqueous layer.

  • Phase Separation: Agitate gently to avoid emulsions. Allow phases to separate for 10 minutes. Extract the aqueous layer with an additional 50 mL of DCM.

  • Self-Validation Step: Spot both the combined organic phase and the aqueous phase on a TLC plate. Stain with Ninhydrin and heat.

    • Validation Pass: The aqueous phase shows a dark purple spot at the baseline (diol). The organic phase shows a distinct spot at Rf 0.45.

  • Drying: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (water bath < 30°C).

Protocol B: Anti-Solvent Crystallization

Objective: Purge amorphous polycarbonate oligomers from the monomeric spirocycle.

  • Primary Solvation: Dissolve the concentrated organic residue from Protocol A in a minimal amount of Methyl tert-butyl ether (MTBE) (approx. 2-3 mL per gram of crude) at 40°C.

    • Causality: MTBE is polar enough to dissolve the oligomers but acts as a poor solvent for the highly crystalline spirocycle at lower temperatures.

  • Anti-Solvent Addition: Dropwise, add Heptane while maintaining stirring, until the solution becomes slightly turbid (reaching the cloud point).

  • Annealing: Remove from heat and allow the mixture to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to promote crystal lattice formation.

  • Filtration: Filter the resulting white crystalline solid through a sintered glass funnel. Wash the filter cake with ice-cold Heptane (10 mL).

  • Self-Validation Step: Perform quantitative NMR (qNMR) on both the isolated crystals and the concentrated mother liquor.

    • Validation Pass: The mother liquor will exhibit broad, unresolved aliphatic signals indicative of oligomers. The crystals will show sharp, singular peaks corresponding to the intact 1,3-dioxa-8-azaspiro[4.5]decan-2-one structure.

References

  • Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance in Rechargeable Batteries. UQ eSpace - The University of Queensland.[Link]

  • 1,3-dioxa-8-azaspiro[4.5]decan-2-one(SALTDATA: HCl). ChemBK. [Link]

Optimization

Technical Support Center: Advanced Strategies for 1,3-Dioxa-8-azaspiro[4.5]decan-2-one Substitutions

Welcome to the dedicated technical resource for researchers, medicinal chemists, and drug development professionals engaged in the chemical modification of the 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for researchers, medicinal chemists, and drug development professionals engaged in the chemical modification of the 1,3-dioxa-8-azaspiro[4.5]decan-2-one scaffold. This guide provides in-depth troubleshooting, field-proven protocols, and expert insights to navigate the unique challenges—primarily steric hindrance—associated with substitutions on this valuable spirocyclic core.

The 1,3-dioxa-8-azaspiro[4.5]decan-2-one framework, a key structural motif in pharmacologically active agents, presents a significant synthetic hurdle.[1][2] The spirocyclic center rigidly orients the substituents on the piperidine ring, creating a sterically congested environment around the nitrogen atom (N-8). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered during N-alkylation, N-arylation, and N-acylation reactions.

Part 1: Troubleshooting N-Alkylation Reactions

Direct N-alkylation of the secondary amine at position 8 is often the first step in diversification of the spirocyclic core. However, the reaction is frequently plagued by low conversion due to the steric bulk surrounding the nitrogen nucleophile.

FAQ 1: My standard N-alkylation with an alkyl halide (e.g., methyl iodide, benzyl bromide) is showing low yield and unreacted starting material. What is the primary cause and how can I resolve this?

Answer: The primary cause is almost certainly steric hindrance. The spirocyclic structure restricts the approach of the electrophile to the nitrogen's lone pair of electrons, increasing the activation energy for the SN2 reaction. Additionally, common bases like potassium carbonate (K₂CO₃) may not be strong enough or soluble enough to efficiently deprotonate the amine, leading to a low concentration of the more nucleophilic free amine.

Troubleshooting Workflow:

start Low Yield in N-Alkylation base Issue: Inefficient Deprotonation Solution: Change Base start->base conditions Issue: High Activation Energy Solution: Modify Conditions start->conditions reagent Issue: Poor Electrophile Solution: Activate Electrophile start->reagent base_sol1 Use a Stronger, Hindered Base (e.g., NaH, LiHMDS, KHMDS) base->base_sol1 base_sol2 Use an Organic Base for Solubility (e.g., DBU, DIPEA) base->base_sol2 cond_sol1 Increase Reaction Temperature (Monitor for decomposition) conditions->cond_sol1 cond_sol2 Add a Phase-Transfer Catalyst (e.g., TBAB with K₂CO₃) conditions->cond_sol2 cond_sol3 Change Solvent (DMF, DMSO, NMP) conditions->cond_sol3 reag_sol1 Convert Alkyl Halide to Triflate (More reactive leaving group) reagent->reag_sol1

Caption: Troubleshooting Decision Tree for N-Alkylation.

Detailed Solutions:

  • Optimize the Base: Switch from heterogeneous inorganic bases to stronger, more soluble options.

    • Sodium Hydride (NaH): In an anhydrous solvent like DMF or THF, NaH will irreversibly deprotonate the amine to form the sodium amide, which is a significantly more potent nucleophile.

    • Hindered Organic Bases: Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offer good solubility and are strong enough to facilitate the reaction without competing as nucleophiles.[3]

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Carefully increase the temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS to check for decomposition of the starting material or product.

  • Incorporate Additives:

    • Iodide Source: If using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

    • Phase-Transfer Catalysis: When using an inorganic base like K₂CO₃, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase and improve reaction rates.

Part 2: Navigating N-Arylation (Buchwald-Hartwig Amination)

Coupling an aryl halide to the spirocyclic amine is a powerful method for generating analogues with diverse aromatic substituents. However, the steric hindrance of the 1,3-dioxa-8-azaspiro[4.5]decan-2-one core makes it a challenging substrate for standard Buchwald-Hartwig conditions.[4]

FAQ 2: My Buchwald-Hartwig reaction with an aryl bromide is failing. I see starting materials and/or hydrodehalogenation of my aryl bromide. What are the critical parameters to adjust?

Answer: This is a classic problem for hindered secondary amines. The failure is typically due to a slow rate of reductive elimination (the final C-N bond-forming step) relative to competing side reactions like β-hydride elimination from the amido-complex or catalyst decomposition. The key is to select a palladium/ligand system specifically designed to accelerate reductive elimination for hindered substrates.[5][6]

Key Parameters for Optimization:

  • The Ligand is Critical: Standard phosphine ligands like P(t-Bu)₃ are often insufficient. You must use modern biarylphosphine ligands designed for hindered substrates.

  • The Base Matters: The choice of base influences catalyst activity and stability. Strong, non-coordinating bases are preferred.

  • Solvent and Temperature: Aprotic, non-polar, or ethereal solvents are generally best. Temperature needs to be high enough for catalysis but low enough to prevent catalyst degradation.

Table 1: Recommended Ligand & Base Combinations for Hindered N-Arylation
LigandRecommended Base(s)Key Advantages & Considerations
XPhos NaOt-Bu, LHMDSExcellent general ligand for hindered secondary amines. Often a good starting point.[7]
RuPhos K₃PO₄, Cs₂CO₃Often effective with weaker bases, which can improve functional group tolerance.
BrettPhos NaOt-Bu, K₃PO₄Highly effective for very hindered substrates and can sometimes operate at lower temperatures.[7]
tBuXPhos LHMDS, NaOt-BuProvides a highly active catalyst; useful when other ligands fail.[7]

LHMDS: Lithium bis(trimethylsilyl)amide; NaOt-Bu: Sodium tert-butoxide.

cluster_0 Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L)n OxAdd->Pd(II)Complex Base Base, Amine Pd(II)Complex->Base HNR₂ AmidoComplex Ar-Pd(II)-NR₂(L)n Base->AmidoComplex RedElim Reductive Elimination (Rate-Limiting Step) AmidoComplex->RedElim RedElim->Pd(0)L Product Ar-NR₂ RedElim->Product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one
  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 equiv), 1,3-dioxa-8-azaspiro[4.5]decan-2-one (1.2 equiv), and the appropriate base (e.g., NaOt-Bu, 1.5 equiv).

  • Catalyst Loading: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the biarylphosphine ligand (e.g., XPhos, 2-5 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Overcoming Challenges in N-Acylation

N-acylation with acid chlorides or anhydrides can be surprisingly difficult with this scaffold. The steric hindrance not only slows the reaction but can also lead to side reactions if the conditions are too harsh, potentially compromising the dioxolanone ring.

FAQ 3: My acylation with propionyl chloride in the presence of triethylamine is sluggish and gives low yields. Are there better methods?

Answer: Yes. Standard Schotten-Baumann conditions are often inefficient for hindered amines. The low nucleophilicity of the amine requires more reactive acylating species or catalytic activation. Relying on heat can lead to decomposition.

Recommended Strategies:

  • Use a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can deprotonate the ammonium salt formed during the reaction more effectively than triethylamine without competing as a nucleophile.[9]

  • Employ a Coupling Reagent: Instead of an acid chloride, use the corresponding carboxylic acid with a modern peptide coupling reagent. These reagents form a highly reactive activated ester or similar intermediate in situ that readily acylates hindered amines.[9]

  • Consider Alternative Acylating Agents: For some applications, less common but highly reactive acylating agents can be effective where acid chlorides fail.[10][11]

Table 2: Comparison of Acylation Methods for Hindered Amines
MethodReagentsTemperatureProsCons
Standard Acid Chloride, Et₃NRT to 50 °CSimple, inexpensive.Often low yield for hindered substrates.
DMAP Catalysis Acid Anhydride, DMAP, DIPEA0 °C to RTHighly efficient for many systems.DMAP is toxic; can be difficult to remove.
Peptide Coupling Carboxylic Acid, HATU, DIPEA0 °C to RTExcellent for difficult couplings, mild conditions, low racemization risk for chiral acids.[9]Higher cost of reagents.
T3P® Carboxylic Acid, T3P®, DIPEART to 80 °CByproducts are water-soluble, simplifying work-up.[9]May require elevated temperatures.

DMAP: 4-Dimethylaminopyridine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; T3P®: Propylphosphonic Anhydride.

Protocol 2: HATU-Mediated N-Acylation
  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous DMF.

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 1,3-dioxa-8-azaspiro[4.5]decan-2-one (1.1 equiv) in anhydrous DMF to the activated mixture.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water, followed by a 5% LiCl (aq) solution to remove DMF, and finally brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

By understanding the underlying principles of steric hindrance and employing these advanced synthetic strategies, researchers can successfully functionalize the 1,3-dioxa-8-azaspiro[4.5]decan-2-one core, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Anan, H., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(26), 4209-4220. [Link]

  • Imbrich, A., et al. (2015). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 11, 268-274. [Link]

  • Bruno, N. R., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1226-1232. [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]

  • Kelly, C. B., et al. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 138(7), 2200-2203. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Johnson Matthey Technology Review, 59(4), 251-267. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. Regis Technologies. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Dang, T. T., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 105(1), 486. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one vs. Standard Piperidine Building Blocks

Introduction The pharmaceutical industry's paradigm shift toward [1] has fundamentally altered building block selection in early-stage drug discovery. High-throughput screening libraries historically relied on sp2-rich,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pharmaceutical industry's paradigm shift toward [1] has fundamentally altered building block selection in early-stage drug discovery. High-throughput screening libraries historically relied on sp2-rich, planar molecules, which often suffer from poor aqueous solubility and high attrition rates in clinical trials. To combat this, researchers are increasingly utilizing [2].

This technical guide provides an objective, data-driven comparison between 1,3-dioxa-8-azaspiro[4.5]decan-2-one —a highly rigid, spirocyclic piperidine fused to a cyclic carbonate ()[3]—and standard piperidine building blocks such as 4-piperidone and 4-hydroxypiperidine .

Structural & Physicochemical Profiling

The primary advantage of spirocyclic piperidines lies in their superior 3D vector projection and high fraction of sp3-hybridized carbons (Fsp3), as detailed by [4]. While standard piperidines offer some 3D character via chair conformations, they remain conformationally flexible. In contrast, the spiro-fusion in 1,3-dioxa-8-azaspiro[4.5]decan-2-one locks the trajectory of substituents, providing a highly predictable and rigid pharmacophore model.

Table 1: Physicochemical & Structural Metrics Comparison
Metric1,3-Dioxa-8-azaspiro[4.5]decan-2-one4-Piperidone4-Hydroxypiperidine
Fsp3 (sp3 Carbons / Total) 0.86 (6/7 carbons)0.80 (4/5 carbons)1.00 (5/5 carbons)
Conformational Rigidity High (Spirocyclic core)Low (Flexible ring)Low (Flexible ring)
Reactive Handles Secondary Amine, Cyclic CarbonateSecondary Amine, KetoneSecondary Amine, Hydroxyl
Metabolic Stability High (Masked diol, blocks oxidation)Low (Ketone reduction/oxidation)Moderate (Glucuronidation risk)
Vector Projection Spherical / 3D DivergentPlanar at C4Linear / Equatorial

Synthetic Versatility & Causality in Experimental Design

The true power of 1,3-dioxa-8-azaspiro[4.5]decan-2-one is its bifunctionality. The secondary amine can be functionalized (via SNAr, Buchwald-Hartwig amination, or amide coupling) orthogonally to the cyclic carbonate. Subsequently, the cyclic carbonate acts as a highly selective electrophile. Aminolysis of this carbonate yields a stereodefined hydroxy-ethyl carbamate.

Conversely, standard piperidines like 4-piperidone require reductive amination, which often leads to over-alkylation or requires extensive protection/deprotection strategies, reducing overall synthetic efficiency.

SyntheticWorkflow Spiro 1,3-dioxa-8-azaspiro[4.5]decan-2-one (Spirocyclic Carbonate) Amine1 Primary Amine + Base (e.g., TEA) Spiro->Amine1 Aminolysis Product1 Spiro-Hydroxycarbamate (Rigid 3D Scaffold) Amine1->Product1 Ring Opening Pip 4-Piperidone (Standard Piperidine) Amine2 Primary Amine + NaBH(OAc)3 Pip->Amine2 Imine Formation Product2 4-Aminopiperidine (Flexible 2D/3D Scaffold) Amine2->Product2 Reduction

Synthetic divergence: Ring-opening of spirocyclic carbonate vs. reductive amination of 4-piperidone.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed with causality and self-validation in mind. Below are the optimized methodologies for utilizing these building blocks.

Protocol A: Orthogonal N-Arylation of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one
  • Objective: Functionalize the piperidine nitrogen while preserving the base-sensitive cyclic carbonate.

  • Causality: We utilize a mild base (Cs₂CO₃) and a highly active palladium precatalyst (Pd₂(dba)₃ with XPhos) to ensure rapid C-N bond formation at 80°C before any background hydrolysis of the carbonate can occur.

  • Step-by-Step:

    • Charge an oven-dried vial with 1,3-dioxa-8-azaspiro[4.5]decan-2-one (1.0 equiv), aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

    • Purge the vial with N₂ for 5 minutes.

    • Add anhydrous 1,4-dioxane (0.2 M) and heat to 80°C for 4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ 158.1) disappears. The cyclic carbonate is intact if the product mass matches [M+H]⁺ (157.1 + Aryl MW - Br MW).

    • Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Aminolysis of the Spirocyclic Carbonate
  • Objective: Open the cyclic carbonate with a primary amine to generate a 3D-rich hydroxy-carbamate.

  • Causality: The reaction is run in THF, a polar aprotic solvent, to solubilize the spirocycle without competing nucleophilic attack from the solvent (which would occur if methanol were used). Mild heating provides the activation energy to break the cyclic carbonate C-O bond.

  • Step-by-Step:

    • Dissolve the N-arylated spirocycle (1.0 equiv) in anhydrous THF (0.1 M).

    • Add the primary amine (1.5 equiv) and triethylamine (1.5 equiv).

    • Stir at 50°C for 12 hours.

    • Self-Validation: TLC (10% MeOH in DCM) will show a highly polar spot (due to the newly formed primary alcohol and carbamate N-H). ¹H NMR validation requires the disappearance of the characteristic cyclic carbonate CH₂ protons (typically ~4.4 ppm) and the emergence of a carbamate N-H broad singlet (~5.5 ppm).

Protocol C: Standard Reductive Amination of 4-Piperidone (Alternative)
  • Objective: Functionalize the C4 position of a standard piperidine.

  • Step-by-Step:

    • Dissolve N-Boc-4-piperidone (1.0 equiv) and primary amine (1.1 equiv) in DCE (0.2 M).

    • Add acetic acid (1.0 equiv) to catalyze imine formation and stir for 1 hour.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Causality: This specific reducing agent is chosen because it selectively reduces the iminium ion without reducing the unreacted ketone.

    • Self-Validation: LC-MS will confirm the mass of the secondary amine product, while ¹H NMR will show the disappearance of the ketone ¹³C signal (~210 ppm).

Biological & Pharmacokinetic Implications

Replacing a flat aromatic ring or a flexible standard piperidine with 1,3-dioxa-8-azaspiro[4.5]decan-2-one profoundly impacts the pharmacokinetic (PK) profile of a drug candidate.

  • Aqueous Solubility: The rigid spirocyclic core disrupts planar crystal packing, significantly lowering the melting point and enhancing thermodynamic aqueous solubility.

  • Metabolic Stability: The absence of alpha-protons adjacent to the oxygen atoms (as found in standard secondary alcohols) eliminates a major metabolic soft spot, reducing Cytochrome P450 (CYP450) liability.

PKImpact HighFsp3 High Fsp3 & Spirocyclic Rigidity (1,3-dioxa-8-azaspiro[4.5]decan-2-one) Solubility Disrupted Crystal Packing Increased Aqueous Solubility HighFsp3->Solubility Metabolism Reduced CYP450 Liability Enhanced Metabolic Stability HighFsp3->Metabolism Vector Defined 3D Vector Projection Improved Target Affinity HighFsp3->Vector Clinical Superior in vivo Pharmacokinetics & Higher Clinical Success Rate Solubility->Clinical Metabolism->Clinical Vector->Clinical

Mechanistic pathway linking spirocyclic Fsp3 characteristics to improved pharmacokinetic outcomes.

Conclusion

While standard piperidines like 4-piperidone remain foundational in organic synthesis, 1,3-dioxa-8-azaspiro[4.5]decan-2-one offers a critical evolutionary step in medicinal chemistry. By providing a highly rigid, Fsp3-rich spirocyclic scaffold with orthogonal reactive handles, it enables the rapid generation of complex, metabolically stable chemical matter that is ideally suited for modern drug discovery pipelines.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL: [Link]

Comparative

HPLC method validation for 1,3-dioxa-8-azaspiro[4.5]decan-2-one purity determination

As drug discovery pipelines increasingly rely on complex, conformationally restricted spirocyclic scaffolds, the analytical characterization of these intermediates becomes a critical bottleneck. 1,3-dioxa-8-azaspiro[4.5]...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex, conformationally restricted spirocyclic scaffolds, the analytical characterization of these intermediates becomes a critical bottleneck. 1,3-dioxa-8-azaspiro[4.5]decan-2-one (typically handled as its hydrochloride salt) is a prime example of such a building block.

As a Senior Application Scientist, I frequently encounter the limitations of legacy chromatographic methods when applied to modern polar scaffolds. This compound presents a dual analytical challenge: it is highly polar (leading to poor retention on standard reversed-phase columns) and completely lacks an extended conjugated π -system (rendering standard UV detection virtually blind).

In this comprehensive guide, we will objectively compare the traditional Reversed-Phase Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) approach against an optimized Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) method. Guided by the newly implemented ICH Q2(R2) and ICH Q14 frameworks[1][2], we will break down the causality behind our experimental choices and provide a self-validating protocol for accurate purity determination.

Part 1: The Analytical Challenge & Causality Behind Method Selection

To develop a method that is truly fit for its intended purpose[3], we must first understand the physicochemical properties of the analyte and how they dictate our instrumental choices.

Alternative A: Traditional RP-HPLC-UV (The Baseline)
  • Causality of Failure: The basic piperidine nitrogen and the highly polar cyclic carbonate moiety cause the analyte to elute in the void volume of standard fully porous C18 stationary phases. Furthermore, the absence of a chromophore necessitates low-wavelength UV detection (e.g., 210 nm). At this wavelength, mobile phase absorbance and gradient baseline drift severely compromise the Signal-to-Noise (S/N) ratio, leading to poor Limits of Detection (LOD) and Limits of Quantitation (LOQ)[4].

Our Optimized Product: HILIC-CAD (The Superior Alternative)
  • Causality of Success: HILIC provides orthogonal selectivity, retaining highly polar analytes through a complex mechanism of partitioning into a water-enriched layer on the stationary phase, hydrogen bonding, and electrostatic interactions.

  • Detector Causality: Charged Aerosol Detection (CAD) is a mass-sensitive, universal detector that does not rely on the analyte's optical properties. It evaporates the mobile phase and measures the charge transferred to the remaining non-volatile analyte particles, providing a uniform response for 1,3-dioxa-8-azaspiro[4.5]decan-2-one.

  • Stability Causality: The cyclic carbonate moiety of the spirocycle is susceptible to base-catalyzed hydrolysis. Therefore, utilizing an acidic ammonium formate buffer (pH 3.2) is not merely for peak shape—it is a critical parameter to ensure the on-column chemical stability of the analyte.

Method_Selection_Logic Analyte 1,3-dioxa-8-azaspiro[4.5]decan-2-one Highly Polar + No Chromophore RP_UV RP-HPLC-UV (Traditional) Analyte->RP_UV Applied to HILIC_CAD HILIC-CAD (Optimized) Analyte->HILIC_CAD Applied to Fail Poor Retention & Low Sensitivity RP_UV->Fail Results in Success Orthogonal Retention & Mass-Sensitive Detection HILIC_CAD->Success Results in

Logical relationship dictating the selection of HILIC-CAD over traditional RP-HPLC-UV.

Part 2: ICH Q2(R2) Validation Lifecycle Workflow

The validation follows the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based assessment to ensure the analytical procedure consistently delivers dependable results[1][5].

ICH_Q2R2_Workflow cluster_Validation ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Intended Purpose Dev Method Development (ICH Q14) HILIC-CAD Optimization ATP->Dev Risk Risk Assessment Identify Critical Parameters Dev->Risk Spec Specificity No Interference Risk->Spec Lin Linearity & Range Reportable Range Risk->Lin Acc Accuracy Spike Recovery Risk->Acc Prec Precision Repeatability & Intermediate Risk->Prec Sens LOD / LOQ Signal-to-Noise Risk->Sens Report Validation Report Regulatory Submission Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Workflow of ICH Q2(R2) analytical method validation lifecycle for purity determination.

Part 3: Comparative Experimental Protocols

A robust analytical method must be a self-validating system. To ensure trustworthiness, our protocols integrate Continuous Calibration Verification (CCV) standards and orthogonal blank injections directly into the sequence to continuously monitor baseline drift and matrix carryover.

Protocol A: Traditional RP-HPLC-UV (Comparative Baseline)
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile). Causality: TFA is used as a strong ion-pairing agent to suppress the ionization of the basic piperidine nitrogen, attempting to force retention on the hydrophobic C18 column.

  • Standard Preparation: Dissolve 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride in diluent (90:10 Water:MeCN) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Fully porous C18 (150 x 4.6 mm, 5 µm).

    • Flow rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 210 nm.

  • Execution: Inject 10 µL of standards and samples.

Protocol B: Optimized HILIC-CAD (Recommended Procedure)
  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate, pH 3.2 in Water) and Mobile Phase B (Acetonitrile). Causality: Ammonium formate provides the necessary ionic strength for HILIC partitioning and ensures the CAD response is not suppressed by non-volatile salts.

  • Standard Preparation: Dissolve the analyte in diluent (10:90 Water:MeCN) to a concentration of 1.0 mg/mL. Causality: In HILIC, the sample diluent must have a high organic content to prevent peak distortion and premature elution caused by localized disruption of the stationary phase's water layer.

  • Chromatographic Conditions:

    • Column: Core-shell Amide HILIC (100 x 2.1 mm, 2.6 µm).

    • Flow rate: 0.4 mL/min.

    • Gradient: 95% B to 60% B over 10 minutes.

    • Detection: Charged Aerosol Detector (Evaporator temp: 35°C, Data rate: 10 Hz, Power Function: 1.0).

  • Self-Validating Sequence Execution: Run the sequence using the bracketed CCV design (see Table 2) to continuously monitor detector response stability, which is critical for CAD due to its unique dynamic range[6].

Part 4: Quantitative Data & Performance Comparison

The validation data clearly demonstrates the superiority of the HILIC-CAD approach for this specific molecular class. The reportable range was confirmed by demonstrating acceptable response, accuracy, and precision[1].

Table 1: Method Performance Comparison (ICH Q2(R2) Parameters)

Validation ParameterTraditional RP-HPLC-UVOptimized HILIC-CADAnalytical Impact
Retention Time (tR) 1.8 min (Near void)6.5 min (Optimal)HILIC eliminates matrix interference at the void volume.
Peak Asymmetry (Tf) 2.4 (Severe tailing)1.1 (Excellent symmetry)Core-shell HILIC prevents secondary silanol interactions.
LOD (S/N = 3) 0.05 mg/mL0.002 mg/mLCAD provides 25x greater sensitivity for non-chromophoric analytes.
LOQ (S/N = 10) 0.15 mg/mL0.006 mg/mLEnables accurate trace-level impurity profiling.
Linearity (R²) 0.985 (Non-linear at low conc.)0.9992 (Over reportable range)Meets ICH Q2(R2) criteria for quantitative assay[4].
Accuracy (% Recovery) 85.2% - 91.4%98.5% - 101.2%Excellent spike-recovery confirms method trustworthiness[6].
Precision (%RSD) 4.5% (Fails standard limits)0.8% (Highly precise)Meets the strict ≤ 2.0% RSD requirement for assay repeatability[6].

Table 2: Self-Validating Sequence Design

Injection OrderSample TypePurpose / Causality
1-2Diluent BlankEstablish baseline noise; confirm absence of carryover.
3-7Calibration StandardsEstablish linearity and response factor across the reportable range.
8CCV (Continuous Cal. Verification)Verify system stability and detector response prior to unknown samples.
9-14Unknown Samples (Prep 1-6)Determine purity of 1,3-dioxa-8-azaspiro[4.5]decan-2-one.
15CCVBracket samples to ensure no instrumental drift occurred during the run.
16Diluent BlankConfirm no late-eluting matrix carryover from the sample preparations.

Conclusion

Attempting to force highly polar, non-chromophoric spirocycles like 1,3-dioxa-8-azaspiro[4.5]decan-2-one through traditional RP-HPLC-UV methods results in compromised data integrity, poor retention, and unacceptable precision. By applying the principles of ICH Q14[2] to method development, we identified that orthogonal retention (HILIC) paired with mass-sensitive detection (CAD) is the scientifically sound choice. The resulting validation data, executed under ICH Q2(R2) guidelines[1], proves that the HILIC-CAD method is highly accurate, precise, and unequivocally fit for its intended purpose in modern drug development.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 1,3-Dioxa-8-azaspiro[4.5]decan-2-one

Understanding the Risks: A Profile of Structurally Related Compounds Analysis of safety data for analogous spirocyclic compounds, such as 6-oxa-9-azaspiro[4.5]decane hydrochloride and 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Risks: A Profile of Structurally Related Compounds

Analysis of safety data for analogous spirocyclic compounds, such as 6-oxa-9-azaspiro[4.5]decane hydrochloride and 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, indicates a consistent hazard profile. These compounds are typically classified as:

  • Acutely toxic if swallowed. [1][2][3][4]

  • Causing skin irritation. [1][2][5][6][7]

  • Causing serious eye irritation. [1][2][5][6][7]

  • Potentially causing respiratory irritation. [1][5][7]

Given these potential hazards, a comprehensive PPE and handling strategy is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1,3-Dioxa-8-azaspiro[4.5]decan-2-one in a laboratory setting. The causality behind each selection is to create a barrier between the researcher and potential exposure routes.

Eye and Face Protection: Your First Line of Defense
  • Mandatory Equipment: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Enhanced Protection: When there is a risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.

  • Causality: The eyes are highly susceptible to chemical splashes, which can cause serious and irreversible damage.[1][5] Structurally similar compounds are known eye irritants.[1][2][5][6][7]

Skin and Body Protection: A Resilient Barrier
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation or perforation before and during use.[9][10] Always use the proper glove removal technique to avoid contaminating your skin.[1][9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

  • Causality: Direct skin contact can lead to irritation.[1][2][5][6][7] Contaminated clothing should be removed immediately and washed before reuse.[5]

Respiratory Protection: Guarding Against Inhalation
  • Standard Operations: When handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.[11]

  • Risk of Dust or Aerosols: If there is a potential for generating dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used.[9][10]

  • Emergency Situations: For significant spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) may be necessary.[1][9][12]

  • Causality: Inhalation of airborne particles may cause respiratory tract irritation.[1][5][7] Working in a well-ventilated area is a primary engineering control to minimize this risk.[1][5][11]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_quench Quench Reaction and Neutralize handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste into Labeled Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all required equipment and reagents before starting the experiment.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[11]

    • Avoid the formation of dust and aerosols.[1]

    • Use appropriate tools (spatulas, etc.) to handle the material and avoid direct contact.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][9]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][9]

  • Contaminated Materials: Any materials that have come into contact with 1,3-Dioxa-8-azaspiro[4.5]decan-2-one, including gloves, weigh boats, and paper towels, should be considered contaminated. Place these items in a clearly labeled, sealed container for hazardous waste disposal.[1][9]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[1][5][9]

Quantitative Data Summary

Hazard ClassificationGHS Category (Inferred)Key Precautionary Statements (Inferred)
Acute Oral ToxicityCategory 4P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[2][4]
Skin IrritationCategory 2P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][2][5]
Serious Eye IrritationCategory 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]

References

  • 1,3-dioxa-8-azaspiro[4.5]decan-2-one(SALTDATA: HCl) - NextSDS. (n.d.).
  • Safety Data Sheet - Aaronchem. (2025, August 11).
  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione - Capot Chemical. (2026, March 1).
  • 8 - SAFETY DATA SHEET. (2025, December 19).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
  • 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane - AK Scientific, Inc. (n.d.).
  • 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione - PubChem. (n.d.).
  • 8-OXA-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE | 39124-19-1 - Sigma-Aldrich. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione - Capot Chemical. (2026, March 14).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem. (n.d.).
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
  • 1,8-dioxa-3-azaspiro[4.5]decan-2-one - NextSDS. (n.d.).
  • 1,4-Dioxa-8-azaspiro(4.5)decane - PubChem - NIH. (n.d.).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxa-8-azaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
1,3-Dioxa-8-azaspiro[4.5]decan-2-one
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